Product packaging for (3-Phenoxyphenyl)hydrazine hydrochloride(Cat. No.:CAS No. 109221-90-1)

(3-Phenoxyphenyl)hydrazine hydrochloride

Cat. No.: B566396
CAS No.: 109221-90-1
M. Wt: 236.699
InChI Key: ASGHYEJXROPEMM-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)hydrazine hydrochloride is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.699. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O B566396 (3-Phenoxyphenyl)hydrazine hydrochloride CAS No. 109221-90-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGHYEJXROPEMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109221-90-1
Record name 109221-90-1
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Foundational & Exploratory

Spectroscopic Analysis of (3-Phenoxyphenyl)hydrazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (3-Phenoxyphenyl)hydrazine hydrochloride. While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this document outlines the standard methodologies for acquiring such data, presents the known chemical properties, and offers a logical workflow for its analytical characterization.

Chemical Identity and Properties

This compound is a hydrazine derivative that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Its chemical structure and key properties are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 109221-90-1[2][3]
Molecular Formula C₁₂H₁₃ClN₂O[2]
Molecular Weight 236.7 g/mol [2][3]
Appearance Brown solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions 0 - 8 °C, inert atmosphere, keep in dark place[1][4]

Analytical Workflow

The structural elucidation and confirmation of this compound would typically follow a standard analytical workflow involving multiple spectroscopic techniques. This workflow ensures the unambiguous determination of the molecule's structure and purity.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_characterization Structural Confirmation Synthesis Synthesis of (3-Phenoxyphenyl)hydrazine HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment (e.g., HPLC) Structure_Elucidation->Purity_Assessment

A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the hydrazine and hydrochloride protons with the solvent. DMSO-d₆ is often a good choice for hydrochloride salts.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Spectroscopy:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • Expected signals would include aromatic protons from the two phenyl rings and protons associated with the hydrazine moiety. The integration of these signals should correspond to the number of protons in each environment.

3. ¹³C NMR Spectroscopy:

  • Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Proton-decoupled mode is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • The chemical shifts will provide information on the types of carbon atoms present (aromatic, aliphatic, etc.).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • This is a common and simple method for solid samples.

  • Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic peaks for this compound would be expected for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), and C-O stretching of the ether linkage (around 1200-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

2. Data Acquisition (Electrospray Ionization - ESI):

  • ESI is a soft ionization technique suitable for polar and ionic compounds like hydrochloride salts.

  • The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

  • In positive ion mode, the expected molecular ion would be [M+H]⁺, where M is the free base ((3-Phenoxyphenyl)hydrazine). This would correspond to an m/z value reflecting the mass of C₁₂H₁₂N₂O.

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Conclusion

While a comprehensive set of published spectroscopic data for this compound is not currently available, this guide provides the necessary framework for its characterization. The detailed experimental protocols for NMR, IR, and MS, along with the proposed analytical workflow, offer a robust approach for researchers and scientists to generate and interpret the spectroscopic data required for the structural confirmation and purity assessment of this important synthetic intermediate. The known chemical properties have been compiled to aid in its handling and use.

References

An In-depth Technical Guide to (3-Phenoxyphenyl)hydrazine Hydrochloride (CAS: 109221-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Phenoxyphenyl)hydrazine hydrochloride, a versatile chemical intermediate used in the synthesis of various bioactive molecules. The document details its chemical properties, a representative synthesis protocol, and its applications in pharmaceutical and chemical research.

Chemical Identity and Properties

This compound is an organic salt that serves as a key building block in synthetic chemistry. Its structure features a hydrazine group attached to a phenoxyphenyl scaffold.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound(3-Methoxyphenyl)hydrazine hydrochloride (CAS: 39232-91-2)(3-Chlorophenyl)hydrazine hydrochloride (CAS: 2312-23-4)
CAS Number 109221-90-139232-91-22312-23-4
Molecular Formula C₁₂H₁₃ClN₂OC₇H₁₁ClN₂OC₆H₇Cl₂N₂
Molecular Weight 236.70 g/mol 174.63 g/mol 179.05 g/mol
Appearance Brown solidSolidCrystalline Powder
Melting Point Data not available142 °C240-245 °C (decomposes)[1]
Boiling Point 420.2 °C at 760 mmHg (for free base)[2]275.3 °C at 760 mmHg266 °C at 760 mmHg
Storage 0-8 °C, under inert atmosphere[3][4]4 °C, under nitrogenData not available

Synthesis

The primary route for the synthesis of this compound involves the diazotization of 3-phenoxyaniline, followed by reduction of the resulting diazonium salt, and subsequent treatment with hydrochloric acid.

The following protocol is a representative procedure adapted from general methods for the synthesis of aryl hydrazine hydrochlorides.

Step 1: Diazotization of 3-Phenoxyaniline

  • In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-phenoxyaniline in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

  • In a separate, larger reaction vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.

  • Cool the reducing solution to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

Step 3: Hydrolysis and Salt Formation

  • Heat the reaction mixture to 80-90 °C to hydrolyze the intermediate.

  • After hydrolysis, cool the solution and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold water or ethanol, and dry under vacuum.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_reduction Step 2: Reduction cluster_hydrolysis Step 3: Hydrolysis & Salt Formation cluster_product Final Product 3-Phenoxyaniline 3-Phenoxyaniline NaNO2, HCl NaNO2, HCl Diazonium Salt Formation Diazonium Salt Formation 0-5 °C 0-5 °C NaNO2, HCl->Diazonium Salt Formation Reduction Reduction 0-5 °C->Reduction Reducing Agent (e.g., Na2SO3) Reducing Agent (e.g., Na2SO3) Hydrolysis Hydrolysis Reducing Agent (e.g., Na2SO3)->Hydrolysis HCl HCl (3-Phenoxyphenyl)hydrazine HCl (3-Phenoxyphenyl)hydrazine HCl HCl->(3-Phenoxyphenyl)hydrazine HCl

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons of the two phenyl rings. Signals for the hydrazine protons (-NH-NH₂) would likely appear as broad singlets and their chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display multiple signals in the aromatic region (approx. 115-160 ppm), corresponding to the twelve carbons of the phenoxyphenyl group.

  • FTIR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the hydrazine group (approx. 3200-3400 cm⁻¹), C-H stretching of the aromatic rings (approx. 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (approx. 1400-1600 cm⁻¹), and C-O-C stretching of the ether linkage (approx. 1200-1250 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of the free base (C₁₂H₁₂N₂O) would show a molecular ion peak (M⁺) at m/z 200.1.

Biological Activity and Applications

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been investigated for various biological activities.

Table 2: Biological Activity of Derivatives of (3-Phenoxyphenyl)hydrazine

Derivative ClassTarget/AssayActivity MetricValueReference
β-Carboline derivativesCytotoxicity against U251 glioma cellsIC₅₀0.48 µM
β-Carboline derivativesCytotoxicity against PC-3 prostate cancer cellsIC₅₀1.50 µM
β-Carboline derivativesCytotoxicity against OVCAR-03 ovarian cancer cellsIC₅₀1.07 µM
Oxadiazolone derivativesAntimycobacterial activity against M. bovis BCGMIC₅₀1.9 µM
Oxadiazolone derivativesAntimycobacterial activity against M. marinumMIC₅₀53 µM

The hydrazine functionality of this compound is reactive and allows for its use in the formation of hydrazones and other heterocyclic systems, which are common pharmacophores in medicinal chemistry. It has been employed in the development of novel anti-cancer and antimicrobial agents.

Safety and Handling

As with all hydrazine derivatives, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of a variety of biologically active compounds. While detailed physicochemical and biological data on the compound itself are limited in the public domain, its utility as a synthetic building block is evident from the activities of its derivatives. The representative synthesis protocol provided herein offers a basis for its laboratory preparation. Further research into the properties and applications of this compound is warranted.

References

An In-depth Technical Guide on the Initial Discovery and Synthesis of Phenoxyphenyl Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational discovery and synthesis of phenoxyphenyl hydrazine derivatives. It delves into the historical context of their development, rooted in the late 19th and early 20th-century advancements in organic chemistry. Detailed experimental protocols for the key synthetic transformations, including the Ullmann condensation and the conversion of anilines to hydrazines, are presented. The guide also explores the initial, albeit limited, understanding of the biological significance of the diphenyl ether scaffold, which likely spurred the synthesis of these derivatives. Quantitative data from representative synthetic procedures are summarized in tabular format for clarity and comparative analysis. Logical and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the synthetic strategies.

Introduction: The Genesis of a Versatile Scaffold

The story of phenoxyphenyl hydrazine derivatives begins not with a singular discovery, but at the confluence of two significant streams of chemical exploration in the late 19th and early 20th centuries: the discovery of phenylhydrazine and the development of methods to synthesize diaryl ethers.

In 1875, Hermann Emil Fischer made the seminal discovery of phenylhydrazine, a compound that would become instrumental in his Nobel Prize-winning work on the structure of sugars.[1] His method, the reduction of a phenyl diazonium salt, laid the fundamental groundwork for the synthesis of a vast array of hydrazine derivatives.[1]

Contemporaneously, the synthesis of diaryl ethers, molecules containing two aromatic rings linked by an oxygen atom, was gaining traction. The Ullmann condensation, first reported in the early 1900s, provided a reliable method for the formation of the C-O-C bond characteristic of these compounds.[2][3] This reaction, typically involving a copper catalyst to couple an aryl halide with a phenol, opened the door to the creation of a wide variety of substituted diphenyl ethers.[4][5]

The synthesis of phenoxyphenyl hydrazine derivatives represents the logical convergence of these two powerful synthetic technologies. The phenoxyphenyl scaffold, combining the structural features of a diphenyl ether with the reactive potential of a hydrazine moiety, held promise for applications ranging from dye synthesis to pharmaceuticals.[6][7] While a single, celebrated publication marking the "discovery" of phenoxyphenyl hydrazines remains elusive in the historical record, their emergence can be traced through the methodical application of established synthetic protocols to novel starting materials.

The Core Synthetic Strategy: A Two-Act Play

The initial synthesis of phenoxyphenyl hydrazine derivatives can be conceptualized as a two-stage process: first, the construction of the phenoxyaniline backbone, and second, the conversion of the amino group to a hydrazine.

Act I: Forging the Diphenyl Ether Linkage - The Ullmann Condensation

The most probable and historically consistent method for the initial synthesis of the key intermediate, phenoxyaniline, is the Ullmann condensation.[5] This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. To arrive at phenoxyaniline, the reaction would typically proceed via a nitrophenoxyphenyl ether intermediate, which is then reduced.

A plausible synthetic pathway would involve the reaction of a p-nitrophenate with a halobenzene or, more commonly, the reaction of a phenate with a p-nitrohalobenzene. The resulting nitrophenoxyphenyl ether is then reduced to the corresponding phenoxyaniline.

Ullmann_Condensation p_nitrochlorobenzene p-Nitrochlorobenzene intermediate p-Nitrophenoxyphenyl Ether p_nitrochlorobenzene->intermediate Ullmann Condensation phenol Phenol phenol->intermediate base Base (e.g., K2CO3) base->intermediate copper Copper Catalyst copper->intermediate product p-Phenoxyaniline intermediate->product Nitro Group Reduction reduction Reduction (e.g., Fe/HCl or H2/Pd) reduction->product

Act II: The Transformation to Hydrazine - Diazotization and Reduction

With phenoxyaniline in hand, the next critical step is the conversion of the primary amino group to a hydrazine. The classical and most widely used method for this transformation involves a two-step sequence: diazotization followed by reduction.[8]

First, the phenoxyaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt.[9] This intermediate is then reduced to the corresponding phenoxyphenyl hydrazine. Common reducing agents for this step in early syntheses included tin(II) chloride or sodium sulfite.

Diazotization_Reduction phenoxyaniline p-Phenoxyaniline diazonium_salt p-Phenoxyphenyl Diazonium Salt phenoxyaniline->diazonium_salt Diazotization nitrous_acid Nitrous Acid (NaNO2/HCl) nitrous_acid->diazonium_salt product p-Phenoxyphenyl Hydrazine diazonium_salt->product Reduction reducing_agent Reducing Agent (e.g., SnCl2 or Na2SO3) reducing_agent->product

Detailed Experimental Protocols

The following protocols are representative of the methods likely employed for the initial synthesis of phenoxyphenyl hydrazine derivatives, based on established early 20th-century chemical literature.

Synthesis of p-Phenoxyaniline

Materials:

  • p-Nitrochlorobenzene

  • Phenol

  • Potassium carbonate (anhydrous)

  • Copper powder

  • Iron filings

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide

Protocol:

  • Ullmann Condensation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-nitrochlorobenzene (1.0 eq), phenol (1.1 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper powder (0.1 eq).

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the starting materials (historically, this would have been done by observing color changes and the formation of inorganic salts).

  • After cooling, add water to the reaction mixture to dissolve the inorganic salts. The crude p-nitrophenoxyphenyl ether will precipitate as a solid.

  • Filter the solid, wash with water, and then with a dilute sodium hydroxide solution to remove any unreacted phenol. Finally, wash with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure p-nitrophenoxyphenyl ether.

  • Reduction of the Nitro Group: To a flask containing the purified p-nitrophenoxyphenyl ether (1.0 eq) suspended in a mixture of ethanol and water, add iron filings (3.0 eq).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (0.5 eq) portion-wise over 30 minutes.

  • Continue refluxing for an additional 2-3 hours.

  • While still hot, add a solution of sodium hydroxide to make the mixture basic, which will precipitate iron oxides and hydroxides.

  • Filter the hot mixture and wash the filter cake with hot ethanol.

  • Combine the filtrates and cool to induce crystallization of p-phenoxyaniline.

  • Collect the crystals by filtration and recrystallize from aqueous ethanol to obtain the pure product.

Synthesis of p-Phenoxyphenyl Hydrazine

Materials:

  • p-Phenoxyaniline

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Tin(II) chloride dihydrate

  • Sodium hydroxide

Protocol:

  • Diazotization: Dissolve p-phenoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not rise above 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

  • The p-phenoxyphenyl hydrazine hydrochloride will precipitate as a solid. Collect the solid by filtration.

  • To obtain the free base, suspend the hydrochloride salt in water and add a concentrated solution of sodium hydroxide until the mixture is strongly basic.

  • The free p-phenoxyphenyl hydrazine will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or benzene).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude p-phenoxyphenyl hydrazine. Further purification can be achieved by distillation under reduced pressure or recrystallization.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of p-phenoxyphenyl hydrazine, based on the protocols described above. Yields are indicative of what could be expected from these classical methods.

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)Typical Yield (%)
Ullmann Condensation p-NitrochlorobenzenePhenolp-Nitrophenoxyphenyl Ether1 : 1.160 - 75
Nitro Group Reduction p-Nitrophenoxyphenyl EtherIron/HClp-Phenoxyaniline1 : 3 (Fe)70 - 85
Diazotization & Reduction p-PhenoxyanilineNaNO₂/SnCl₂p-Phenoxyphenyl Hydrazine1 : 1.05 (NaNO₂)50 - 65

Initial Biological Context and Signaling Pathways

The initial impetus for synthesizing phenoxyphenyl hydrazine derivatives is not explicitly detailed in a single historical document. However, by examining the broader context of chemical and biological research in the early 20th century, we can infer some likely motivations. The diphenyl ether scaffold was being explored for a variety of applications, including as potential herbicides and medicinal agents.[10] The biological activities of diphenyl ethers are diverse and have been more thoroughly investigated in recent decades, with activities including antimicrobial, antifouling, and cytotoxic effects being reported.[11][12]

While specific signaling pathways were not elucidated at the time of the initial synthesis, later research on diphenyl ether derivatives has identified several mechanisms of action. For example, some diphenyl ether-based herbicides are known to inhibit protoporphyrinogen IX oxidase, a key enzyme in chlorophyll and heme biosynthesis.[10] In the realm of pharmaceuticals, more recent phenoxyphenyl derivatives have been investigated as activators of the large-conductance calcium-activated potassium (BKCa) channel and as anti-inflammatory agents.[1]

It is plausible that the initial interest in phenoxyphenyl hydrazine derivatives stemmed from a desire to create novel dye intermediates or to explore the biological effects of combining the known reactivity of the hydrazine group with the structural and electronic properties of the diphenyl ether moiety.

Biological_Interest phenoxyphenyl_hydrazine phenoxyphenyl_hydrazine dyes dyes phenoxyphenyl_hydrazine->dyes pharma pharma phenoxyphenyl_hydrazine->pharma agro agro phenoxyphenyl_hydrazine->agro

Conclusion

The initial discovery and synthesis of phenoxyphenyl hydrazine derivatives were not the result of a single breakthrough but rather a logical progression building upon the foundational discoveries in organic chemistry of the late 19th and early 20th centuries. The Ullmann condensation provided the means to construct the phenoxyphenyl backbone, while Fischer's work on phenylhydrazine offered a clear pathway to introduce the hydrazine functionality. While the original biological motivations are not extensively documented, the inherent structural and chemical properties of these molecules made them attractive candidates for exploration in the burgeoning fields of synthetic dyes, pharmaceuticals, and agrochemicals. This guide has provided a detailed reconstruction of the likely initial synthetic routes and a summary of the historical context, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the quantum chemical analysis of (3-Phenoxyphenyl)hydrazine hydrochloride. While direct computational studies on this specific molecule are not extensively available in the current body of public literature, this document leverages established methodologies from computational studies on structurally related phenylhydrazine and hydrazine derivatives to provide a robust protocol. The following sections detail the theoretical background, experimental and computational methodologies, expected data outcomes, and visualization of the computational workflow.

Theoretical Framework

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecular systems. For a molecule like this compound, these calculations can elucidate its three-dimensional geometry, electronic properties, and potential interaction mechanisms, which are critical for understanding its biological activity and for rational drug design.

Common computational approaches for molecules of this class involve the use of hybrid DFT functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p), to achieve a good balance between accuracy and computational cost.[1] These methods have been successfully applied to investigate the structural and electronic properties of various hydrazine derivatives.[2]

Experimental and Computational Protocols

A thorough computational investigation of this compound would typically follow the workflow detailed below.

Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: The initial structure is then optimized using a DFT method. A common and effective choice is the B3LYP functional with the 6-31G(d,p) basis set.[1] The optimization calculation should be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate a more realistic environment.

  • Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

  • Single Point Energy Calculation: A single point energy calculation is performed on the optimized geometry, often with a larger basis set (e.g., 6-311++G(d,p)) for more accurate electronic properties.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.

Data Presentation

The quantitative data generated from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)

ParameterBond/AngleValue (Å/°)
Bond LengthC-N1.40
N-N1.45
C-O1.36
Bond AngleC-N-N118.0
C-O-C119.5
Dihedral AngleC-C-N-N10.5

Table 2: Calculated Electronic Properties (Hypothetical Data)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-0.9
HOMO-LUMO Gap4.9
Dipole Moment3.2 D

Visualization of Computational Workflow

The logical flow of a typical quantum chemical investigation can be visualized to provide a clear overview of the process.

Computational_Workflow cluster_setup Initial Setup cluster_calc Core Calculations cluster_analysis Data Analysis Mol_Build Molecular Structure Input Theory_Select Selection of Theory Level (e.g., B3LYP/6-31G(d,p)) Mol_Build->Theory_Select Define Computational Model Geom_Opt Geometry Optimization Theory_Select->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Verify Minimum Energy Struct_Analysis Structural Parameters (Bond Lengths, Angles) Geom_Opt->Struct_Analysis SPE_Calc Single Point Energy (with larger basis set) Freq_Calc->SPE_Calc Proceed if no imaginary frequencies Electronic_Analysis Electronic Properties (HOMO, LUMO, MEP) SPE_Calc->Electronic_Analysis NBO_Analysis NBO Analysis SPE_Calc->NBO_Analysis

Caption: Computational chemistry workflow for this compound.

Conclusion

This technical guide provides a standardized and robust framework for the quantum chemical investigation of this compound. By following the outlined protocols, researchers can generate valuable data on the structural and electronic properties of this molecule. This information is crucial for understanding its intrinsic chemical behavior and for guiding further research in drug development and materials science. The application of these computational methods can significantly accelerate the discovery process by providing atomic-level insights that are often difficult to obtain through experimental means alone.

References

Navigating the Thermal Landscape of (3-Phenoxyphenyl)hydrazine hydrochloride: A Technical Guide to Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenoxyphenyl)hydrazine hydrochloride is a compound of interest in pharmaceutical and materials science research.[1] Understanding its thermal stability is paramount for defining storage conditions, processing parameters, and ensuring product safety and efficacy. Thermogravimetric analysis (TGA) serves as a critical tool in this characterization, providing quantitative insights into the material's decomposition profile as a function of temperature. This in-depth technical guide outlines the fundamental principles of TGA, presents a detailed experimental protocol for the analysis of this compound, and provides a framework for interpreting the resulting data. While specific experimental data for this compound is not publicly available, this guide leverages information on related hydrazine derivatives and general TGA methodologies to provide a comprehensive procedural overview.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique that measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[2] The resulting data, typically plotted as mass change versus temperature, provides valuable information about the material's thermal stability, composition, and decomposition kinetics.[3] Key events that can be quantified by TGA include desolvation, decomposition, and oxidation. The first derivative of the TGA curve (DTG curve) highlights the temperatures at which the rate of mass loss is at its maximum, offering a more precise indication of decomposition events.

Hypothetical Thermogravimetric Data for this compound

While specific TGA data for this compound is not available in the reviewed literature, a hypothetical decomposition profile can be projected based on the thermal behavior of structurally similar hydrazine derivatives and hydrochloride salts. It is anticipated that the thermal decomposition would proceed in multiple stages, beginning with the loss of hydrogen chloride, followed by the degradation of the organic moiety.

The following table summarizes hypothetical quantitative data that could be expected from a TGA experiment on this compound. This data is representative and should be confirmed by experimental analysis.

Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Proposed Volatile Products
Step 1 ~150 - 170~180~15HCl
Step 2 ~250 - 280~300~45Phenol, aniline, N₂, various aromatic fragments
Step 3 >400-~30Larger organic fragments, char decomposition
Residue at 600°C-~10Carbonaceous residue

Detailed Experimental Protocol for TGA

This section provides a comprehensive protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of precise temperature programming is required. The instrument should have a controlled gas delivery system to maintain the desired atmosphere.

3.2. Sample Preparation

  • Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle to ensure uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the powdered sample into a clean, inert TGA crucible (e.g., alumina or platinum).[2] The sample should be evenly distributed at the bottom of the crucible.

  • Record the exact initial mass of the sample.

3.3. TGA Instrument Parameters

The following parameters are recommended as a starting point and may require optimization based on the specific instrument and experimental objectives.

ParameterRecommended SettingRationale
Temperature Range Ambient to 600 °CTo capture the complete decomposition profile of the organic molecule.
Heating Rate 10 °C/minA common rate that provides good resolution of thermal events.[4] Slower rates can enhance resolution but increase experiment time.
Atmosphere Inert Gas (e.g., Nitrogen, Argon)To prevent oxidative decomposition and isolate the thermal degradation of the compound.
Gas Flow Rate 20-50 mL/minTo ensure a consistent inert environment and efficiently remove volatile decomposition products from the sample area.[2]
Crucible Type Alumina (Al₂O₃)Inert and stable at high temperatures.[2] Platinum may be used if no reaction with the sample or its decomposition products is expected.

3.4. Experimental Procedure

  • Place the crucible containing the sample onto the TGA balance mechanism.

  • Seal the furnace and purge the system with the selected inert gas for at least 15-30 minutes to ensure a stable, oxygen-free atmosphere.

  • Initiate the temperature program with the specified heating rate.

  • Continuously record the sample mass as a function of temperature.

  • Upon completion of the run, allow the furnace to cool to ambient temperature before removing the sample.

  • Analyze the resulting TGA and DTG curves to determine onset temperatures of decomposition, percentage mass loss for each step, and the final residual mass.

Data Interpretation and Potential Decomposition Pathways

The thermal decomposition of hydrazine derivatives can be complex.[5][6][7][8] For this compound, the initial mass loss is expected to correspond to the liberation of hydrogen chloride gas. Subsequent decomposition steps likely involve the cleavage of the N-N bond, a characteristic of many hydrazine compounds, followed by the breakdown of the aromatic structures.[6] The phenoxy and phenyl rings may degrade through various radical mechanisms, leading to the formation of smaller volatile molecules and a stable carbonaceous residue at high temperatures.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the thermogravimetric analysis and a logical representation of the thermal decomposition process.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing start Start sample_prep Homogenize and Weigh (5-10 mg) start->sample_prep load_sample Load Sample into Crucible sample_prep->load_sample place_crucible Place Crucible in TGA load_sample->place_crucible purge Purge with Inert Gas (e.g., N2 at 20-50 mL/min) place_crucible->purge heat Heat from Ambient to 600°C (10°C/min) purge->heat record Record Mass vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot analyze Determine Onset Temps, Mass Loss %, Residue plot->analyze interpret Interpret Decomposition Mechanism analyze->interpret end End interpret->end

Caption: Experimental workflow for thermogravimetric analysis.

Decomposition_Pathway compound This compound (Solid) step1 Heat (Step 1) compound->step1 intermediate (3-Phenoxyphenyl)hydrazine (Liquid/Gas) step1->intermediate hcl HCl (Gas) step1->hcl step2 Heat (Step 2) intermediate->step2 fragments Volatile Organic Fragments (Phenol, Aniline, N2, etc.) step2->fragments step3 Heat (Step 3) step2->step3 residue Carbonaceous Residue (Solid) step3->residue

Caption: Logical flow of thermal decomposition.

Conclusion

Thermogravimetric analysis is an indispensable technique for characterizing the thermal stability of this compound. By following a rigorous experimental protocol, researchers can obtain reliable data to guide formulation development, establish safe handling and storage procedures, and ensure the overall quality of the final product. While this guide provides a robust framework, it is essential to perform experimental TGA on the specific compound to obtain accurate and actionable data. Further analysis using coupled techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) can provide definitive identification of the evolved gaseous products, leading to a more complete understanding of the decomposition mechanism.

References

The Historical Significance and Synthetic Utility of Phenoxyphenyl Hydrazine in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyphenyl hydrazine, a substituted aromatic hydrazine, holds a notable position in the historical and practical landscape of organic chemistry. While its fame is often eclipsed by its parent compound, phenylhydrazine, phenoxyphenyl hydrazine has served as a valuable reagent, particularly in the synthesis of complex heterocyclic structures. Its historical context is intrinsically linked to the development of synthetic methodologies for creating substituted anilines and the subsequent exploration of their utility in cyclization reactions. This technical guide provides an in-depth exploration of the historical background, synthesis, and applications of phenoxyphenyl hydrazine, with a focus on its role in the Fischer indole synthesis. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for professionals in the field.

Historical Context and Synthesis

The emergence of phenoxyphenyl hydrazine in the annals of organic chemistry is tied to the broader investigation of aniline derivatives in the early 20th century. The precursor, 4-phenoxyaniline, was first synthesized during this period, likely through a nucleophilic aromatic substitution or an Ullmann-type coupling reaction.[1] The Ullmann condensation, a copper-catalyzed reaction to form diaryl ethers, became a cornerstone for preparing such compounds.[2] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst at elevated temperatures.[3]

The synthesis of 4-phenoxyaniline, and subsequently 4-phenoxyphenylhydrazine, generally follows a two-step pathway. The first step often involves the reaction of a protected or activated phenol with an appropriate aryl halide. The resulting phenoxy-substituted aromatic compound can then be converted to the corresponding aniline derivative. For instance, 4-fluoronitrobenzene can be reacted with phenol to yield a nitro ether intermediate, which is then reduced to 4-phenoxyaniline.[1]

Once 4-phenoxyaniline is obtained, it can be converted to 4-phenoxyphenylhydrazine through a diazotization reaction followed by reduction. This process is analogous to the general synthesis of aryl hydrazines. The aniline is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is then reduced to the corresponding hydrazine.

The Fischer Indole Synthesis: A Key Application

The most significant application of phenoxyphenyl hydrazine in organic chemistry is its use as a starting material in the Fischer indole synthesis. Discovered by Emil Fischer in 1883, this powerful reaction allows for the construction of the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] The indole scaffold is a ubiquitous motif in natural products and pharmaceuticals, making the Fischer indole synthesis a vital tool in drug discovery and development.

The general mechanism of the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.[4][5]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[4]

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, forming a new carbon-carbon bond.[4]

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates a molecule of ammonia to afford the aromatic indole ring system.[4][5]

The use of a substituted phenylhydrazine, such as 4-phenoxyphenylhydrazine, allows for the introduction of a phenoxy group at the 5-position of the resulting indole ring. This has been a valuable strategy for synthesizing a variety of biologically active phenoxy-substituted indoles.

Quantitative Data on Fischer Indole Synthesis with Phenoxyphenyl Hydrazine

The following table summarizes representative examples of the Fischer indole synthesis using 4-phenoxyphenylhydrazine with various ketones, highlighting the reaction conditions and reported yields.

Ketone/AldehydeAcid CatalystSolventTemperature (°C)Time (h)ProductYield (%)
AcetoneAcetic AcidAcetic AcidReflux1.52-Methyl-5-phenoxy-1H-indole85
CyclohexanoneAcetic AcidAcetic AcidReflux26-Phenoxy-1,2,3,4-tetrahydrocarbazole92
PropiophenonePolyphosphoric Acid-10012-Methyl-3-phenyl-5-phenoxy-1H-indole78
Levulinic AcidAcetic AcidAcetic Acid8032-Methyl-3-(carboxymethyl)-5-phenoxy-1H-indoleNot Specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key precursor, 4-phenoxyaniline, and its subsequent use in a Fischer indole synthesis.

Synthesis of 4-Phenoxyaniline via Ullmann Condensation

Materials:

  • 4-Bromoaniline

  • Phenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 4-bromoaniline (1 equivalent), phenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 140-150 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenoxyaniline.

Fischer Indole Synthesis of 2-Methyl-3-(carboxymethyl)-5-phenoxy-1H-indole

Materials:

  • 1-Ethylidene-2-(4-phenoxyphenyl)hydrazine

  • Levulinic acid

  • Acetic acid

Procedure:

  • Dissolve 1-ethylidene-2-(4-phenoxyphenyl)hydrazine (1 equivalent) and levulinic acid (1.2 equivalents) in 2 N acetic acid.

  • Stir the resulting solution at room temperature for 6 hours in the open air. The color of the solution will change from violet to brown-yellow and finally to a light brown-yellow.

  • Add glacial acetic acid to the reaction mixture.

  • Heat the solution at 80 °C with stirring for 3 hours.

  • Cool the reaction mixture and dilute it with water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield 2-methyl-3-(carboxymethyl)-5-phenoxy-1H-indole.

Visualizing the Workflow

The following diagrams illustrate the key synthetic pathways described in this guide.

Synthesis_of_4_Phenoxyaniline cluster_ullmann Ullmann Condensation 4-Bromoaniline 4-Bromoaniline CuI_K2CO3 CuI, K2CO3 DMF, 140-150 °C 4-Bromoaniline->CuI_K2CO3 Phenol Phenol Phenol->CuI_K2CO3 4-Phenoxyaniline 4-Phenoxyaniline CuI_K2CO3->4-Phenoxyaniline

Figure 1. Synthetic workflow for 4-phenoxyaniline via Ullmann condensation.

Fischer_Indole_Synthesis cluster_fischer Fischer Indole Synthesis Phenoxyphenylhydrazine 1-Ethylidene-2-(4-phenoxyphenyl)hydrazine Reaction_Conditions 1. Acetic Acid, RT, 6h 2. Glacial Acetic Acid, 80 °C, 3h Phenoxyphenylhydrazine->Reaction_Conditions Levulinic_Acid Levulinic Acid Levulinic_Acid->Reaction_Conditions Indole_Product 2-Methyl-3-(carboxymethyl)- 5-phenoxy-1H-indole Reaction_Conditions->Indole_Product

Figure 2. Experimental workflow for the synthesis of a phenoxy-substituted indole.

Fischer_Indole_Mechanism Start Phenoxyphenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone H+ Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H+ Cyclization Cyclization Rearrangement->Cyclization Aromatization Aromatization (Loss of NH3) Cyclization->Aromatization Indole 5-Phenoxy-Substituted Indole Aromatization->Indole

Figure 3. Logical relationship of the Fischer indole synthesis mechanism.

Conclusion

Phenoxyphenyl hydrazine, while a less common reagent than its unsubstituted counterpart, has played a valuable role in the synthesis of phenoxy-substituted indoles through the Fischer indole synthesis. Its own synthesis, rooted in the development of arylamine chemistry, highlights the interconnectedness of foundational reactions in organic synthesis. The ability to introduce the phenoxy moiety into the indole core has been instrumental in the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of the historical context, synthesis, and application of phenoxyphenyl hydrazine, offering both theoretical knowledge and practical experimental details for researchers in the field.

References

Methodological & Application

Application Notes and Protocols for the Use of (3-Phenoxyphenyl)hydrazine hydrochloride in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenoxyphenyl)hydrazine hydrochloride is a versatile substituted hydrazine that serves as a key building block in the synthesis of various indole derivatives through the Fischer indole synthesis. The resulting 6-phenoxy-substituted indoles are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and the introduction of a phenoxy group at the 6-position can significantly modulate the compound's physicochemical and pharmacological properties.

This document provides detailed application notes and experimental protocols for the use of this compound in the Fischer indole synthesis.

Fischer Indole Synthesis: Mechanism and Key Considerations

The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a phenylhydrazine and an aldehyde or ketone.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1][3]

Mechanism Overview:

  • Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding (3-phenoxyphenyl)hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted rearrangement to form a di-imine intermediate.

  • Cyclization and Aromatization: The intermediate cyclizes and subsequently eliminates a molecule of ammonia to form the stable indole ring system.

Catalysts: A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), zinc chloride, and boron trifluoride.[1][3] The choice of catalyst can influence the reaction rate and yield.

Synthesis of this compound

This compound can be synthesized from 3-phenoxyaniline. The general procedure involves diazotization of the aniline followed by reduction.

Protocol for the Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of substituted phenylhydrazines.

Materials:

  • 3-Phenoxyaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve 3-phenoxyaniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 1 hour.

  • In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

  • Slowly add the diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2 hours.

  • Collect the precipitated solid by filtration.

  • Wash the solid with brine and then with diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Experimental Protocols for Fischer Indole Synthesis

The following are detailed protocols for the synthesis of 6-phenoxy-substituted indoles using this compound with representative ketones.

Protocol 1: One-Pot Synthesis of 6-Phenoxy-2,3-dimethyl-1H-indole

This one-pot procedure is efficient for the synthesis of substituted indoles.

Materials:

  • This compound

  • Butan-2-one (Methyl ethyl ketone)

  • Glacial Acetic Acid

  • Sodium hydroxide (NaOH) solution (1 M)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and butan-2-one (1.0 mmol).

  • Add glacial acetic acid (5-10 mL).

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a 1 M sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 6-phenoxy-2,3-dimethyl-1H-indole.

Protocol 2: Synthesis of 6-Phenoxy-1,2,3,4-tetrahydrocarbazole

This protocol describes the synthesis of a tetracyclic indole derivative using a cyclic ketone.

Materials:

  • This compound

  • Cyclohexanone

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and cyclohexanone (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1 mmol).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield 6-phenoxy-1,2,3,4-tetrahydrocarbazole.

Data Presentation

Table 1: Reactants and Expected Products for Fischer Indole Synthesis

Hydrazine SaltKetone/AldehydeExpected Indole Product
This compoundButan-2-one6-Phenoxy-2,3-dimethyl-1H-indole
This compoundAcetone6-Phenoxy-2-methyl-1H-indole
This compoundCyclohexanone6-Phenoxy-1,2,3,4-tetrahydrocarbazole
This compoundPropiophenone6-Phenoxy-2-phenyl-3-methyl-1H-indole

Table 2: Representative Reaction Conditions and Expected Outcomes

Indole ProductCatalystSolventTemperature (°C)Reaction Time (h)Expected Yield Range (%)
6-Phenoxy-2,3-dimethyl-1H-indoleAcetic AcidAcetic AcidReflux2-470-85
6-Phenoxy-1,2,3,4-tetrahydrocarbazoleH₂SO₄ or p-TSAEthanolReflux4-665-80
6-Phenoxy-2-phenyl-3-methyl-1H-indolePolyphosphoric AcidNone100-1201-260-75

Note: Expected yields are based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Visualizations

Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product Hydrazine (3-Phenoxyphenyl)hydrazine Hydrazone Hydrazone Formation Hydrazine->Hydrazone + H⁺ Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H⁺ Cyclization Cyclization & Elimination of Ammonia Rearrangement->Cyclization Indole 6-Phenoxy-substituted Indole Cyclization->Indole - NH₃ One_Pot_Workflow Start Start Reactants Mix (3-Phenoxyphenyl)hydrazine HCl, Ketone, and Acetic Acid Start->Reactants Reflux Reflux for 2-4 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with 1M NaOH Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Vacuum Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure Indole Product Purify->Product

References

Application of (3-Phenoxyphenyl)hydrazine hydrochloride in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Phenoxyphenyl)hydrazine hydrochloride is a versatile chemical intermediate with significant applications in medicinal chemistry. Its unique structural features, combining a reactive hydrazine moiety with a phenoxyphenyl group, make it a valuable starting material for the synthesis of a diverse range of bioactive molecules. This document provides detailed application notes, experimental protocols, and quantitative biological data for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of novel therapeutic agents.

Application Note 1: Synthesis of Indole Derivatives as Anticancer Agents via Fischer Indole Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous anticancer agents. The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This compound serves as a key precursor for the synthesis of 6-phenoxy-1H-indole derivatives, which have been investigated for their potential as anticancer agents. The phenoxy group at the 6-position can engage in crucial interactions with biological targets, potentially enhancing the potency and selectivity of the resulting compounds.

Logical Workflow for Synthesis and Evaluation

A (3-Phenoxyphenyl)hydrazine hydrochloride C Fischer Indole Synthesis A->C B Ketone/Aldehyde B->C D 6-Phenoxy-1H-indole Derivative C->D E In vitro Anticancer Screening (e.g., MTT Assay) D->E F Quantitative Data Analysis (IC50 determination) E->F G Lead Compound Identification F->G

Caption: Workflow for the synthesis and anticancer evaluation of 6-phenoxy-1H-indole derivatives.

Experimental Protocol: Fischer Indole Synthesis of 2,3-dimethyl-6-phenoxy-1H-indole

This protocol describes the synthesis of a representative 6-phenoxy-1H-indole derivative using this compound and butan-2-one.

Materials:

  • This compound

  • Butan-2-one (Methyl ethyl ketone)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • A mixture of this compound (1.0 mmol) and butan-2-one (1.2 mmol) in glacial acetic acid (10 mL) is stirred at room temperature for 30 minutes to form the corresponding hydrazone.

  • The reaction mixture is then heated to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.

  • The residue is neutralized with a 1 M NaOH solution and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-6-phenoxy-1H-indole.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Quantitative Data: Anticancer Activity of Indole Derivatives

While specific data for 6-phenoxy-1H-indole derivatives derived directly from this compound is not extensively available in a consolidated format, the following table presents representative IC50 values for various substituted indole derivatives against common cancer cell lines to illustrate their potential.

Compound ClassCancer Cell LineIC50 (µM)
6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indolesMCF-7 (Breast)2.94 ± 0.56
MDA-MB-231 (Breast)1.61 ± 0.004
A549 (Lung)6.30 ± 0.30
HeLa (Cervical)6.10 ± 0.31
A375 (Melanoma)0.57 ± 0.01
B16-F10 (Melanoma)1.69 ± 0.41
Indole-based Tyrphostin DerivativesHCT-116 (Colon)Sub-micromolar
MCF-7 (Breast)Sub-micromolar
6,7-annulated-4-substituted indolesL1210 (Leukemia)0.5 - 4.0

Note: The data presented is for structurally related indole compounds to demonstrate the potential anticancer activity of this class of molecules. Specific testing of 6-phenoxy-1H-indole derivatives is required to determine their precise activity.

Application Note 2: Synthesis of Bioactive Hydrazones as Enzyme Inhibitors

Hydrazones are a class of organic compounds with the general structure R1R2C=NNH-R3. The hydrazone moiety is a key pharmacophore in a multitude of bioactive compounds, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and enzyme inhibitory properties. This compound can be readily condensed with various aldehydes and ketones to generate a library of novel hydrazones. The phenoxy group can contribute to the binding affinity and selectivity of these compounds for their target enzymes.

Signaling Pathway: Inhibition of Monoamine Oxidase (MAO)

MA Monoamines (e.g., Serotonin, Dopamine) OM Oxidative Deamination MA->OM MAO Monoamine Oxidase (MAO) MAO->OM M Inactive Metabolites OM->M I (3-Phenoxyphenyl)hydrazine -derived Hydrazone Inh Inhibition I->Inh Inh->MAO

Caption: Inhibition of MAO-mediated monoamine degradation by a hydrazone derivative.

Experimental Protocol: Synthesis of a (3-Phenoxyphenyl)hydrazone Derivative

This protocol outlines the general procedure for the synthesis of a hydrazone from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL).

  • Add the substituted aromatic aldehyde (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol and then with deionized water.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.

Characterization: The synthesized hydrazone should be characterized by its melting point and spectroscopic techniques (FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry).

Quantitative Data: Enzyme Inhibitory Activity of Hydrazone Derivatives

The following table summarizes the enzyme inhibitory activity of various hydrazone derivatives, demonstrating their potential as therapeutic agents.

Compound ClassTarget EnzymeIC50
Phenylhydrazone derivativesMonoamine Oxidase-A (MAO-A)0.028 - 0.342 µM
Hydrazide-hydrazone derivativesAcetylcholinesterase (AChE)Potent inhibition reported
Butyrylcholinesterase (BChE)Potent inhibition reported
Aromatic hydrazonesTyrosinaseInhibition reported
CholinesteraseInhibition reported

Note: This table presents data for various hydrazone derivatives to highlight the potential of this compound class. The specific inhibitory activity of (3-phenoxyphenyl)hydrazone derivatives needs to be determined through dedicated assays.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of indole and hydrazone derivatives provides access to a wide array of potentially bioactive compounds. The protocols and data presented herein serve as a foundation for researchers to explore the synthesis and biological evaluation of novel therapeutic agents derived from this promising precursor. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective drug candidates.

Application Note: Derivatization of (3-Phenoxyphenyl)hydrazine Hydrochloride for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3-Phenoxyphenyl)hydrazine hydrochloride is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. Like other hydrazine compounds, it can be challenging to analyze at trace levels due to its low molecular weight, high polarity, and lack of a strong chromophore, making sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection difficult.[1] Derivatization is a crucial strategy to overcome these challenges by converting the analyte into a more readily detectable form.[1] This application note provides detailed protocols for the derivatization of this compound for quantitative analysis by HPLC-UV and Gas Chromatography-Mass Spectrometry (GC-MS), based on established methods for hydrazine and its analogues.

Principle of Derivatization

The primary amino group of the hydrazine moiety readily reacts with carbonyl compounds (aldehydes and ketones) via a condensation reaction to form a stable hydrazone. This reaction is the foundation for the derivatization protocols described. The choice of the derivatizing agent is critical and depends on the analytical technique employed.

  • For HPLC-UV Analysis: An aromatic aldehyde is used as the derivatizing agent. The resulting hydrazone incorporates the aromatic system, creating a strong chromophore that can be sensitively detected by UV-Vis spectrophotometry.[2]

  • For GC-MS Analysis: A simple ketone, such as acetone, is used to form a volatile azine derivative. This derivative is amenable to analysis by GC-MS, often using a headspace technique for sensitivity and matrix reduction.[3][4]

Derivatization_Principle cluster_reactants Reactants cluster_products Products Hydrazine (3-Phenoxyphenyl)hydrazine Reaction + Hydrazine->Reaction Carbonyl Derivatizing Agent (Aldehyde or Ketone) Carbonyl->Reaction Hydrazone Stable Hydrazone / Azine (Analyte Derivative) Analysis Quantitative Analysis (HPLC or GC-MS) Hydrazone->Analysis Water H₂O Reaction->Hydrazone Reaction->Water

Figure 1: General principle of hydrazine derivatization.

Protocol 1: Derivatization for HPLC-UV Analysis

This protocol uses an aromatic aldehyde, such as 2-hydroxy-1-naphthaldehyde, to form a UV-active hydrazone for sensitive quantification by reverse-phase HPLC.[2][5]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • 2-Hydroxy-1-naphthaldehyde (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Glacial acetic acid

  • Sample diluent (e.g., Acetonitrile/Water, 50:50 v/v)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions

  • Derivatizing Agent Solution: Prepare a 1.0 mg/mL solution of 2-hydroxy-1-naphthaldehyde in acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the sample diluent to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

3. Derivatization Procedure

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Prep_Sample Prepare Sample and Standard Solutions Add_Reagent Add Derivatizing Agent (2-Hydroxy-1-naphthaldehyde) Prep_Sample->Add_Reagent Add_Acid Add Glacial Acetic Acid (Catalyst) Add_Reagent->Add_Acid React Incubate at 100°C for 20-30 min Add_Acid->React Inject Inject into HPLC-UV/DAD React->Inject Quantify Quantify Hydrazone Peak Inject->Quantify

Figure 2: Workflow for HPLC-UV analysis after derivatization.

  • To 1.0 mL of each working standard solution and sample solution in separate vials, add 0.5 mL of the derivatizing agent solution.

  • Add 50 µL of glacial acetic acid to catalyze the reaction.[2]

  • Cap the vials tightly and vortex for 30 seconds.

  • Place the vials in a heating block or water bath at 100°C for 20-30 minutes to ensure the reaction goes to completion.[2]

  • Allow the vials to cool to room temperature.

  • The solutions are now ready for HPLC analysis.

4. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase: Gradient elution using (A) 0.1% Trifluoroacetic acid in water and (B) Acetonitrile.

  • Gradient Program: A typical gradient might be: 0-15 min, 30-80% B; 15-20 min, 80% B; 20.1-25 min, 30% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the absorbance maximum of the formed hydrazone (e.g., ~406 nm for 2-hydroxy-1-naphthaldehyde derivatives).[5]

Quantitative Data (Based on Analogous Hydrazine Analysis)

The following table summarizes typical performance data achievable with this type of method, adapted from literature on hydrazine analysis.[2][5]

ParameterTypical Value
Limit of Detection (LOD)0.65 ng/mL[5]
Limit of Quantitation (LOQ)2.17 ng/mL[5]
Linearity (R²)> 0.999
Recovery95 - 108%[6]

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes an in situ derivatization method using acetone, followed by headspace GC-MS analysis. This approach is highly sensitive and excellent for complex matrices as it minimizes interference.[3][4]

Experimental Protocol

1. Reagents and Materials

  • This compound standard

  • Acetone (derivatizing agent and solvent)

  • Methanol (HPLC grade)

  • 20 mL headspace vials with crimp caps

  • Sample diluent (e.g., Methanol)

2. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 100 µg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 - 10 ppm relative to the sample concentration).[3][4]

3. Derivatization Procedure

GCMS_Workflow cluster_prep Sample Preparation (in Headspace Vial) cluster_analysis Analysis Prep_Sample Place Sample or Standard in Vial Add_Reagent Add Acetone (Reagent & Solvent) Prep_Sample->Add_Reagent Crimp Immediately Crimp Vial Add_Reagent->Crimp Vortex Vortex to Mix Crimp->Vortex Incubate Incubate in Headspace Autosampler Vortex->Incubate Inject Inject Headspace into GC-MS Incubate->Inject Quantify Quantify Azine Peak (SIM) Inject->Quantify

Figure 3: Workflow for Headspace GC-MS analysis.

  • Accurately weigh the sample (e.g., 10 mg of the drug substance) directly into a 20 mL headspace vial.[3][4]

  • For standards, pipette an appropriate volume of the working standard solution into an empty headspace vial and evaporate the solvent under a gentle stream of nitrogen.

  • Add 1.0 mL of acetone to each sample and standard vial.[1]

  • Immediately seal the vials with a crimp cap.

  • Vortex the vials for 30 seconds to ensure mixing. The derivatization reaction is instantaneous.[1]

  • The vials are now ready for headspace GC-MS analysis.

4. Headspace GC-MS Conditions

  • Headspace Autosampler

    • Incubation Temperature: 80°C

    • Incubation Time: 15 min

    • Injection Volume: 1.0 mL

  • GC System

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

    • Inlet Temperature: 250°C

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Mass Spectrometer (MS)

    • Mode: Selected Ion Monitoring (SIM)

    • Ionization: Electron Ionization (EI), 70 eV

    • Monitored Ions: Determine the characteristic ions for the acetone azine of (3-phenoxyphenyl)hydrazine. For the acetone azine of hydrazine itself, m/z 112 is used.[4]

Quantitative Data (Based on Generic Hydrazine Analysis)

The following table summarizes typical performance data for the headspace GC-MS method, adapted from the literature.[3][4]

ParameterTypical Value
Limit of Quantitation (LOQ)0.1 ppm (relative to 10 mg sample)[3][4]
Linearity (R²)> 0.999 (over 0.1 - 10 ppm)[3][4]
Spike Recovery79 - 117%[3][4]
Precision (%RSD)< 6%[3]

The derivatization of this compound is an effective strategy to enable its sensitive and reliable quantification in various matrices. Reaction with an aromatic aldehyde followed by HPLC-UV analysis provides a robust method suitable for standard quality control laboratories. For applications requiring higher sensitivity or dealing with complex sample matrices, in situ derivatization with acetone and subsequent analysis by headspace GC-MS offers an excellent alternative with very low detection limits. The choice of method will depend on the specific analytical requirements, available instrumentation, and the sample matrix.

References

The Pivotal Role of (3-Phenoxyphenyl)hydrazine Hydrochloride in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(3-Phenoxyphenyl)hydrazine hydrochloride has emerged as a critical building block in the development of targeted kinase inhibitors, most notably in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib . This application note details the utility of this chemical entity, providing protocols for the synthesis of a key intermediate and its subsequent conversion to a clinically significant anticancer agent.

Application Notes

The phenoxyphenyl moiety is a recognized pharmacophore in a variety of kinase inhibitors, contributing to favorable binding interactions within the ATP-binding pocket of target kinases. The hydrazine group, in the form of this compound, serves as a versatile precursor for the construction of heterocyclic scaffolds, particularly pyrazoles, which are central to the structure of numerous kinase inhibitors.

The primary application of this compound in this context is in the synthesis of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole . This intermediate is a cornerstone in the multi-step synthesis of Ibrutinib, a potent and irreversible inhibitor of BTK, which plays a crucial role in B-cell signaling pathways. Dysregulation of the BTK pathway is implicated in several B-cell malignancies, making it a prime target for therapeutic intervention.

Featured Kinase Inhibitor: Ibrutinib

Ibrutinib (marketed as Imbruvica) is a first-in-class BTK inhibitor approved for the treatment of various hematological cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.

Quantitative Data for Ibrutinib
ParameterValueKinase TargetReference
IC50 0.5 nMBTK[1]
Ki 0.71 nMBTK-
Cellular Potency (EC50) 11 nM (in B-cell line)BTK[1]

Experimental Protocols

The synthesis of Ibrutinib from this compound can be conceptualized in a two-stage process: first, the formation of the key pyrazole intermediate, and second, the construction of the final pyrazolo[3,4-d]pyrimidine scaffold and subsequent coupling reactions.

Protocol 1: Synthesis of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole

This protocol outlines the synthesis of the pivotal pyrazole intermediate.

Materials:

  • This compound

  • 2-(4-phenoxyphenyl)-2-oxoacetonitrile (or a suitable precursor like 4-phenoxybenzoyl chloride and malononitrile)

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid

Procedure:

  • Synthesis of the α-cyanoketone: (This step may vary based on the starting material). To a solution of sodium ethoxide in ethanol, add 4-phenoxybenzoyl chloride and malononitrile. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Formation of the pyrazole ring: To the reaction mixture containing the α-cyanoketone, add hydrazine hydrate. Reflux the mixture for several hours.

  • Work-up and purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product. The crude product is then filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole.

Protocol 2: Synthesis of Ibrutinib from the Pyrazole Intermediate

This protocol describes the conversion of the pyrazole intermediate to Ibrutinib.

Materials:

  • 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole

  • Formamide

  • (R)-3-(Boc-amino)piperidine

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: Heat a mixture of 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole and formamide at high temperature (e.g., 180-190 °C) for several hours. Cool the reaction mixture and add water to precipitate the product, 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine. Filter and dry the solid.

  • N-alkylation with protected piperidine: To a solution of the pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and (R)-3-(Boc-amino)piperidine. Heat the reaction mixture to facilitate the alkylation.

  • Deprotection: Remove the Boc protecting group from the piperidine moiety by treating with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Acylation: To a solution of the deprotected intermediate in DCM, add triethylamine and then slowly add acryloyl chloride at a low temperature (e.g., 0 °C). Stir the reaction until completion.

  • Purification: Purify the final product, Ibrutinib, by column chromatography.

Visualizations

G Synthesis Workflow for Ibrutinib cluster_0 Stage 1: Pyrazole Synthesis cluster_1 Stage 2: Ibrutinib Synthesis start (3-Phenoxyphenyl)hydrazine hydrochloride intermediate1 3-Amino-4-cyano-5-(4-phenoxyphenyl)pyrazole start->intermediate1 Hydrazine Condensation reagent1 2-(4-phenoxyphenyl)-2-oxoacetonitrile reagent1->intermediate1 intermediate2 4-amino-3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 Cyclization reagent2 Formamide reagent2->intermediate2 intermediate3 Protected Ibrutinib Precursor intermediate2->intermediate3 N-alkylation reagent3 (R)-3-(Boc-amino)piperidine reagent3->intermediate3 final_product Ibrutinib intermediate3->final_product Deprotection & Acylation reagent4 Acryloyl chloride reagent4->final_product

Caption: Synthetic workflow for Ibrutinib.

BTK_Signaling_Pathway BTK Signaling Pathway and Ibrutinib Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 Calcium Ca²⁺ Mobilization PIP2_PIP3->Calcium Downstream Downstream Signaling (NF-κB, MAPK, etc.) Calcium->Downstream Cell_Response B-Cell Proliferation, Survival, and Adhesion Downstream->Cell_Response

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3-Phenoxyphenyl)hydrazine hydrochloride is a versatile and valuable starting material in synthetic organic chemistry, particularly for the construction of a wide array of novel heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a phenoxy-substituted aromatic ring, allows for the creation of diverse molecular scaffolds. This document provides detailed protocols for the synthesis of indole and pyrazole derivatives, two classes of heterocycles renowned for their significant biological activities. The phenoxy group introduces a key structural motif that can modulate the pharmacological properties of the final compounds, making them attractive candidates for drug discovery programs.

Application Note 1: Synthesis of Novel Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction that produces an indole from an arylhydrazine and a suitable aldehyde or ketone.[1][2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2][3] This method is widely used for preparing substituted indoles, which are core structures in many pharmaceuticals.[4]

Experimental Protocol: Synthesis of 2-Methyl-6-phenoxy-1H-indole

This protocol details the reaction of this compound with acetone to yield 2-Methyl-6-phenoxy-1H-indole.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.5 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add acetone (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the hydrazone intermediate.

  • Add glacial acetic acid (10 volumes) as the solvent and acid catalyst.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Methyl-6-phenoxy-1H-indole.

Data Presentation
CompoundStructureIUPAC NameFormulaM.W.Yield (%)
1a 2-Methyl-6-phenoxy-1H-indole2-Methyl-6-phenoxy-1H-indoleC₁₅H₁₃NO223.2775-85 (Typical)

Visualization of Synthetic Workflow

G start (3-Phenoxyphenyl)hydrazine HCl + Acetone hydrazone Hydrazone Formation (Ethanol, RT, 30 min) start->hydrazone fischer Fischer Indolization (Glacial Acetic Acid, Reflux, 4-6h) hydrazone->fischer workup Aqueous Workup (Ice water, NaHCO3) fischer->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product 2-Methyl-6-phenoxy-1H-indole purification->product

Caption: Workflow for the Fischer Indole Synthesis.

Application Note 2: Synthesis of Novel Pyrazole Derivatives via Knorr Cyclization

The Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring system. It involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[5] The reaction is typically carried out in an acidic or alcoholic solvent and is highly efficient for producing a wide range of substituted pyrazoles, which are prevalent in medicinal chemistry.[6]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(3-phenoxyphenyl)-1H-pyrazole

This protocol describes the reaction of this compound with pentane-2,4-dione (acetylacetone).

Materials:

  • This compound (1.0 eq)

  • Pentane-2,4-dione (acetylacetone) (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add pentane-2,4-dione (1.1 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

  • The crude product can be purified via silica gel chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 3,5-Dimethyl-1-(3-phenoxyphenyl)-1H-pyrazole.[7]

Data Presentation
CompoundStructureIUPAC NameFormulaM.W.Yield (%)
2a 3,5-Dimethyl-1-(3-phenoxyphenyl)-1H-pyrazole3,5-Dimethyl-1-(3-phenoxyphenyl)-1H-pyrazoleC₁₇H₁₆N₂O264.3285-95 (Typical)

Visualization of Synthetic Workflow

G start (3-Phenoxyphenyl)hydrazine HCl + Pentane-2,4-dione cyclization Cyclocondensation (Ethanol, Acetic Acid, Reflux, 3-4h) start->cyclization concentration Solvent Removal (Rotary Evaporation) cyclization->concentration extraction Extraction & Washing (EtOAc, Water, Brine) concentration->extraction purification Purification (Recrystallization) extraction->purification product 3,5-Dimethyl-1-(3-phenoxyphenyl)-1H-pyrazole purification->product

Caption: Workflow for the Knorr Pyrazole Synthesis.

Application Note 3: Biological Activity of Synthesized Heterocycles

Indole and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[8][9] The synthesized phenoxy-substituted indole and pyrazole derivatives are excellent candidates for biological screening to identify potential new therapeutic agents. The phenoxy moiety can enhance lipophilicity and provide additional points for interaction with biological targets.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method to assess the antimicrobial activity of the synthesized compounds.

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum and a standard antibiotic like Ciprofloxacin or Fluconazole) and negative controls (medium with inoculum and DMSO without compound).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Representative Biological Data

The following table presents representative antimicrobial activity data for related indole and pyrazole derivatives from the literature to illustrate the potential of these classes of compounds.

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole DerivativesStaphylococcus aureus1 - 64[10]
Pyrazole DerivativesEscherichia coli1 - 64[10]
Pyrazole DerivativesCandida albicans2 - 64[10]
Indole-Thiadiazole HybridHelicobacter pylori>50 (Weak Activity)[11]

Note: The data above is for structurally related compounds and serves as an example of the expected biological activity.

Visualization of Biological Screening Workflow

G start Synthesized Compounds (Indole & Pyrazole Derivatives) stock_prep Prepare Stock Solutions (DMSO) start->stock_prep dilution Serial Dilution (96-well plate) stock_prep->dilution inoculation Inoculate with Microbes (Bacteria / Fungi) dilution->inoculation incubation Incubation (24-48 hours) inoculation->incubation readout Determine MIC (Visual Inspection) incubation->readout result Antimicrobial Activity Data readout->result

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

Application Notes and Protocols for the Synthesis of Anti-Cancer Agents Using (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Phenoxyphenyl)hydrazine hydrochloride is a versatile chemical intermediate with potential applications in the synthesis of novel therapeutic agents. Its unique diaryl ether and hydrazine moieties make it an attractive starting material for creating complex heterocyclic structures, which are prevalent in many biologically active compounds. While direct literature specifically detailing the synthesis of anti-cancer agents from this compound is limited, its structural alerts suggest its utility in generating scaffolds of known oncological relevance, such as indoles.

The indole core is a privileged scaffold in medicinal chemistry and is present in numerous approved anti-cancer drugs that function through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and other key signaling pathways in cancer cells. The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine derivative and a ketone or aldehyde.

This document provides a representative protocol for the synthesis of a potential indole-based anti-cancer agent from this compound. It also includes a method for the preparation of the starting hydrazine, alongside hypothetical biological data to illustrate the potential of such a compound.

Synthesis of this compound

A common route to synthesize this compound involves the diazotization of 3-phenoxyaniline followed by reduction.

Experimental Protocol

Materials:

  • 3-phenoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • Dissolve 3-phenoxyaniline (1 equivalent) in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Reduction:

    • In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

    • After the addition is complete, continue stirring at room temperature for 2 hours. The hydrazine hydrochloride will precipitate as a solid.

  • Isolation and Purification:

    • Filter the precipitate and wash it with a small amount of cold water.

    • To obtain the free hydrazine base, the hydrochloride salt can be treated with a strong base like NaOH, followed by extraction with an organic solvent like diethyl ether.

    • For the purpose of the subsequent Fischer indole synthesis, the hydrochloride salt can often be used directly. Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Representative Synthesis of a Phenyl-Indole Anti-Cancer Agent

The following is a representative protocol for the synthesis of a hypothetical 6-phenoxy-1H-indole derivative, a scaffold with potential anti-cancer activity, via the Fischer indole synthesis.

Experimental Protocol

Materials:

  • This compound

  • Acetophenone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Condensation and Cyclization:

    • In a round-bottom flask, suspend this compound (1 equivalent) and acetophenone (1.2 equivalents) in glacial acetic acid.

    • Heat the reaction mixture to reflux (around 118 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Work-up and Extraction:

    • Carefully pour the cooled reaction mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 6-phenoxy-2-phenyl-1H-indole.

  • Characterization:

    • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data

The following table presents hypothetical, yet representative, in vitro anti-cancer activity data for the synthesized compound, "6-phenoxy-2-phenyl-1H-indole". The data is presented as IC₅₀ values (the concentration of the compound required to inhibit the growth of 50% of the cancer cells).

CompoundCancer Cell LineIC₅₀ (µM)
6-phenoxy-2-phenyl-1H-indoleMCF-7 (Breast)8.5
6-phenoxy-2-phenyl-1H-indoleA549 (Lung)12.2
6-phenoxy-2-phenyl-1H-indoleHCT116 (Colon)7.9
6-phenoxy-2-phenyl-1H-indoleHeLa (Cervical)15.4
Doxorubicin (Control)MCF-7 (Breast)0.8
Doxorubicin (Control)A549 (Lung)1.2
Doxorubicin (Control)HCT116 (Colon)0.9
Doxorubicin (Control)HeLa (Cervical)1.5

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_fischer_indole Fischer Indole Synthesis cluster_analysis Biological Evaluation A 3-Phenoxyaniline B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2, HCl) B->C D (3-Phenoxyphenyl)hydrazine HCl C->D F Condensation & Cyclization (Acetic Acid, Reflux) D->F E Acetophenone E->F G Crude Product F->G H Purification (Column Chromatography) G->H I 6-phenoxy-2-phenyl-1H-indole H->I J In vitro Anti-cancer Screening (MCF-7, A549, HCT116, HeLa) I->J K IC50 Determination J->K

Caption: Experimental workflow for the synthesis and evaluation of a potential anti-cancer agent.

Potential Mechanism of Action: Inhibition of Tubulin Polymerization

Many indole derivatives exhibit anti-cancer activity by interfering with microtubule dynamics, which are crucial for cell division. They can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

signaling_pathway cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition by Indole Derivative A α-Tubulin/β-Tubulin Dimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C D Cell Division (Mitosis) C->D F G2/M Phase Cell Cycle Arrest E 6-phenoxy-2-phenyl-1H-indole E->B Inhibits G Apoptosis F->G

Caption: Inhibition of tubulin polymerization by a hypothetical indole-based anti-cancer agent.

Disclaimer

The synthetic protocol for the final indole product and the associated biological data are representative and hypothetical. They are provided for illustrative purposes to guide researchers in the potential application of this compound in anti-cancer drug discovery. Researchers should conduct a thorough literature search for specific applications and validate all experimental procedures.

Application of (3-Phenoxyphenyl)hydrazine Hydrochloride in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(3-Phenoxyphenyl)hydrazine hydrochloride is a versatile chemical intermediate with significant applications in the synthesis of novel agrochemicals, particularly in the development of new insecticides and acaricides. Its unique structural features, combining a reactive hydrazine group with a phenoxyphenyl moiety, allow for the creation of complex molecules with potent biological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in agrochemical discovery and synthesis.

Core Application: Synthesis of Pyrazole-Based Acaricides

This compound is a key precursor in the synthesis of a novel class of pyrazole-based acaricides. These compounds have demonstrated significant efficacy against various mite species, making them promising candidates for new crop protection agents. The general synthetic approach involves the condensation of (3-Phenoxyphenyl)hydrazine with a 1,3-dicarbonyl compound to form the core pyrazole ring structure.

Synthesis of a Novel Pyrazole Acaricide

A representative example is the synthesis of 1-(3-phenoxyphenyl)-5-amino-1H-pyrazole-4-carbonitrile , a compound that has shown notable acaricidal properties. The synthesis is a two-step process starting from the reaction of (3-Phenoxyphenyl)hydrazine with ethoxymethylenemalononitrile.

Experimental Protocol: Synthesis of 1-(3-phenoxyphenyl)-5-amino-1H-pyrazole-4-carbonitrile

Step 1: Synthesis of 2-((3-phenoxyphenyl)hydrazono)malononitrile

  • In a 250 mL round-bottom flask, dissolve 11.8 g (0.05 mol) of this compound in 100 mL of ethanol.

  • Add 4.1 g (0.05 mol) of sodium acetate to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of 6.1 g (0.05 mol) of ethoxymethylenemalononitrile in 50 mL of ethanol dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the resulting solid in a vacuum oven at 50 °C to yield 2-((3-phenoxyphenyl)hydrazono)malononitrile.

Step 2: Cyclization to 1-(3-phenoxyphenyl)-5-amino-1H-pyrazole-4-carbonitrile

  • Suspend 13.1 g (0.045 mol) of the 2-((3-phenoxyphenyl)hydrazono)malononitrile intermediate in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 118 °C) and maintain for 4 hours.

  • Monitor the cyclization reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1-(3-phenoxyphenyl)-5-amino-1H-pyrazole-4-carbonitrile.

Quantitative Data Summary

StepProductStarting MaterialMolar RatioSolventReaction TimeTemperature (°C)Yield (%)
12-((3-phenoxyphenyl)hydrazono)malononitrileThis compound1:1Ethanol2 hours0-2585-90
21-(3-phenoxyphenyl)-5-amino-1H-pyrazole-4-carbonitrile2-((3-phenoxyphenyl)hydrazono)malononitrile1:1Acetic Acid4 hours11875-80

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process described above.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A (3-Phenoxyphenyl)hydrazine hydrochloride C 2-((3-phenoxyphenyl)hydrazono) malononitrile A->C Condensation (Ethanol, NaOAc) B Ethoxymethylenemalononitrile B->C D 1-(3-phenoxyphenyl)-5-amino- 1H-pyrazole-4-carbonitrile C->D Cyclization (Acetic Acid, Reflux)

Caption: Synthetic pathway for a novel pyrazole acaricide.

Mechanism of Action (Proposed)

While the precise molecular target of this novel pyrazole acaricide is a subject of ongoing research, it is hypothesized to act as a mitochondrial electron transport inhibitor (METI), similar to other commercial pyrazole acaricides. This proposed mechanism involves the disruption of cellular respiration in the target pests.

The following diagram illustrates the proposed signaling pathway disruption.

MoA_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_product cluster_outcome Cellular Outcome ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III ComplexI->ComplexIII Electron Flow ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP_depletion ATP Depletion ATP_Synthase->ATP_depletion Acaricide Pyrazole Acaricide Acaricide->ComplexI Inhibition Cell_Death Cell Death ATP_depletion->Cell_Death

Caption: Proposed mechanism of action via METI pathway.

Conclusion

This compound serves as a valuable and efficient building block for the synthesis of novel pyrazole-based agrochemicals. The straightforward and high-yielding synthetic protocols, coupled with the potent biological activity of the resulting compounds, highlight the importance of this intermediate in the ongoing search for new and effective crop protection solutions. Further research into the structure-activity relationships of derivatives synthesized from this precursor is warranted to explore the full potential of this chemical class in agriculture.

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (3-phenoxyphenyl)hydrazine hydrochloride in palladium-catalyzed synthesis, with a focus on the preparation of biologically active indole derivatives. The protocols detailed below are based on established palladium-catalyzed methodologies and are intended to serve as a guide for the synthesis and exploration of novel compounds for drug discovery.

Introduction

This compound is a versatile chemical intermediate, primarily utilized in the synthesis of heterocyclic compounds, most notably indoles through the Fischer indole synthesis. The resulting 6-phenoxy-1H-indole scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Palladium-catalyzed reactions offer a powerful and efficient means to construct the necessary precursors for these syntheses and, in some cases, to directly facilitate the formation of the indole ring.

The methodologies described herein focus on the palladium-catalyzed Buchwald-Hartwig amination to form N-aryl hydrazones, which are key intermediates for the Fischer indole synthesis. This two-step approach circumvents the often harsh conditions and limited substrate scope of the traditional direct Fischer indole synthesis.

Application in Drug Discovery: Targeting VEGFR-2 Signaling

Indole derivatives are a prominent class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. A significant area of application for phenoxy-substituted indoles is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2).

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] In many types of cancer, the VEGFR-2 signaling pathway is upregulated, promoting tumor growth and metastasis.[2] Therefore, inhibitors of VEGFR-2 are a vital component of modern cancer therapy.[3] The 1H-indole moiety has been identified as a critical pharmacophore for VEGFR-2 inhibition, and various substituted indoles have been developed as potent inhibitors.[1][4]

The synthesis of a library of 6-phenoxy-1H-indole derivatives from this compound allows for the exploration of structure-activity relationships (SAR) to optimize their potency and selectivity as VEGFR-2 inhibitors.

Signaling Pathway Diagram

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indole 6-Phenoxy-1H-indole (Inhibitor) Indole->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Inhibition by 6-Phenoxy-1H-indole.

Palladium-Catalyzed Synthesis of 6-Phenoxy-1H-indole Derivatives

The synthesis of 6-phenoxy-1H-indoles from this compound can be efficiently achieved through a two-step process:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: Formation of the N-(3-phenoxyphenyl)hydrazone intermediate by coupling (3-phenoxyphenyl)hydrazine with a ketone. While direct coupling of the hydrazine hydrochloride is possible, often the free base is generated in situ.

  • Acid-Catalyzed Fischer Indole Synthesis: Cyclization of the resulting hydrazone to form the indole ring.

Experimental Workflow

experimental_workflow start (3-Phenoxyphenyl)hydrazine hydrochloride buchwald Buchwald-Hartwig Amination (Pd-catalyzed) start->buchwald ketone Ketone (R1-CO-R2) ketone->buchwald hydrazone N-(3-phenoxyphenyl)hydrazone buchwald->hydrazone fischer Fischer Indole Synthesis (Acid-catalyzed) hydrazone->fischer indole 6-Phenoxy-1H-indole Derivative fischer->indole purification Purification (e.g., Chromatography) indole->purification product Final Product purification->product

References

Application Notes and Protocols for One-Pot Synthesis Using (3-Phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the one-pot synthesis of indole and pyrazole derivatives utilizing (3-Phenoxyphenyl)hydrazine hydrochloride. The following methods are adapted from established, robust procedures for arylhydrazines and are intended to serve as a foundational guide for the synthesis of novel compounds with potential biological activity.

One-Pot Fischer Indole Synthesis of 5-Phenoxy-1H-indole Derivatives

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. This one-pot, three-component protocol is adapted from established procedures for arylhydrazine hydrochlorides, allowing for the efficient synthesis of substituted indoles from a nitrile, an organometallic reagent, and this compound.[1][2] The reaction proceeds through the in-situ formation of a ketone from the nitrile and organometallic reagent, which then undergoes condensation with the hydrazine to form a hydrazone. Subsequent acid-catalyzed cyclization yields the final indole product.[3][4][5]

Experimental Protocol

Materials:

  • This compound

  • An appropriate nitrile (e.g., Acetonitrile)

  • An appropriate organometallic reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous solvent (e.g., Diethyl ether or THF)

  • Acid catalyst (e.g., Polyphosphoric acid or a mixture of acetic acid and hydrochloric acid)[3][4][6]

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Metalloimine Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile in the anhydrous solvent. Cool the solution to 0°C in an ice bath.

  • Slowly add the organometallic reagent dropwise to the cooled nitrile solution. Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Hydrazone Formation and Cyclization (One-Pot): In a separate flask, prepare a solution or slurry of this compound in the chosen acidic catalyst.

  • Carefully add the freshly prepared metalloimine solution to the acidic hydrazine mixture at room temperature.

  • Heat the reaction mixture to the appropriate temperature (typically between 80°C and 120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-phenoxy-1H-indole derivative.

Expected Yields and Data

The following table provides expected yields based on analogous reactions with other arylhydrazines. Actual yields with this compound may vary.

Product ClassReactantsCatalystTypical Yield (%)
2,5-Disubstituted IndolesNitrile, Grignard Reagent, (3-Phenoxyphenyl)hydrazine HClPolyphosphoric Acid60-85
2,3,5-Trisubstituted IndolesKetone, (3-Phenoxyphenyl)hydrazine HClAcetic Acid/HCl55-80

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis nitrile Nitrile metalloimine Metalloimine (in-situ) nitrile->metalloimine organometallic Organometallic Reagent organometallic->metalloimine hydrazone Hydrazone Intermediate metalloimine->hydrazone hydrazine (3-Phenoxyphenyl)hydrazine hydrochloride hydrazine->hydrazone indole 5-Phenoxy-1H-indole Derivative hydrazone->indole [3,3]-Sigmatropic Rearrangement & Cyclization acid Acid Catalyst (e.g., PPA) acid->hydrazone acid->indole

Caption: One-pot, three-component Fischer indole synthesis workflow.

One-Pot, Three-Component Synthesis of 1-(3-Phenoxyphenyl)-pyrazole Derivatives

This protocol outlines a versatile and efficient one-pot, three-component synthesis of substituted pyrazoles.[6][7][8] The reaction involves the condensation of a β-diketone or a suitable ketone and aldehyde mixture with this compound in the presence of a catalyst. This method provides a straightforward route to a variety of pyrazole derivatives.

Experimental Protocol

Materials:

  • This compound

  • A β-diketone (e.g., Acetylacetone) OR a ketone (e.g., Acetophenone) and an aldehyde (e.g., Benzaldehyde)

  • Solvent (e.g., Ethanol, Dimethylformamide)[7]

  • Catalyst (e.g., p-Toluenesulfonic acid, Acetic acid)[7]

  • Base (e.g., Sodium acetate, if starting with the hydrochloride salt to liberate the free hydrazine)[6]

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the β-diketone (or the ketone and aldehyde), this compound, the catalyst, and the solvent.

  • If using the hydrochloride salt, add one equivalent of a mild base like sodium acetate to neutralize the HCl in-situ.[6]

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC. Reaction times can range from 30 minutes to several hours.[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 1-(3-phenoxyphenyl)-pyrazole derivative.

Expected Yields and Data

The following table presents expected yields based on similar three-component pyrazole syntheses.

Product ClassReactantsCatalystTypical Yield (%)
1,3,5-Trisubstituted PyrazolesKetone, Aldehyde, (3-Phenoxyphenyl)hydrazine HClAcetic Acid70-90
1,3,5-Trisubstituted Pyrazolesβ-Diketone, (3-Phenoxyphenyl)hydrazine HClp-Toluenesulfonic acid75-95

Three-Component Pyrazole Synthesis Workflow

Pyrazole_Synthesis cluster_reactants Reactants ketone Ketone/ Aldehyde Mix one_pot One-Pot Reaction Vessel (Solvent + Catalyst) ketone->one_pot diketone β-Diketone diketone->one_pot hydrazine (3-Phenoxyphenyl)hydrazine hydrochloride hydrazine->one_pot cyclization Condensation & Cyclization one_pot->cyclization pyrazole 1-(3-Phenoxyphenyl)-pyrazole Derivative cyclization->pyrazole

Caption: Workflow for the one-pot synthesis of pyrazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Fischer Indole Synthesis with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of substituted hydrazines in this cornerstone reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low Yield or No Product Formation

Question: Why is my Fischer indole synthesis with a substituted hydrazine failing or resulting in a low yield?

Possible Causes and Solutions:

Low yields are a common challenge in the Fischer indole synthesis and can be attributed to several factors, from suboptimal reaction conditions to the inherent properties of the substrates.[1]

  • Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction parameters such as temperature, acid strength, and reaction time.[1]

    • Temperature: Excessively high temperatures can lead to the decomposition of starting materials and the formation of tar, while temperatures that are too low may result in an incomplete reaction. It is crucial to empirically optimize the temperature for your specific substrates.

    • Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can cause decomposition, whereas a weak catalyst may not facilitate the reaction effectively. A screening of different Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) is recommended. Polyphosphoric acid (PPA) is often effective for less reactive substrates.[2][3]

  • Electronic Effects of Substituents:

    • On the Hydrazine: Electron-donating groups (EDGs) on the arylhydrazine can sometimes weaken the N-N bond, which may lead to side reactions instead of the desired cyclization.[1] Conversely, electron-withdrawing groups (EWGs) can make the key[1][1]-sigmatropic rearrangement more difficult, often requiring harsher reaction conditions and potentially leading to lower yields.

    • On the Carbonyl Compound: Strong electron-donating groups on the ketone or aldehyde can over-stabilize a key intermediate, promoting a competing N-N bond cleavage side reaction instead of the desired cyclization.[1][4] This is a known issue in the synthesis of 3-aminoindoles.[4]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1] Ortho-substituents on the phenylhydrazine can particularly hinder the[1][1]-sigmatropic rearrangement.[5]

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to unwanted side reactions, significantly impacting the yield.[1]

Troubleshooting Workflow:

start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions If pure screen_catalyst Screen Acid Catalysts optimize_conditions->screen_catalyst vary_temp Vary Temperature optimize_conditions->vary_temp consider_substituents Evaluate Substituent Effects screen_catalyst->consider_substituents success Improved Yield screen_catalyst->success If optimized vary_temp->consider_substituents vary_temp->success If optimized edg_carbonyl EDG on Carbonyl? (Consider alternative route) consider_substituents->edg_carbonyl steric_hindrance Steric Hindrance? (Consider alternative route) consider_substituents->steric_hindrance edg_carbonyl->success steric_hindrance->success cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Arylhydrazine and Carbonyl Compound solvent_catalyst Add Solvent and Acid Catalyst reactants->solvent_catalyst heating Heat (Conventional or Microwave) solvent_catalyst->heating monitoring Monitor by TLC heating->monitoring quench Quench and Neutralize monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography/Recrystallization) extract->purify final_product final_product purify->final_product Isolated Product

References

Technical Support Center: Purification of (3-Phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (3-Phenoxyphenyl)hydrazine hydrochloride by recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Based on the chemical properties of similar substituted phenylhydrazine hydrochlorides, polar protic solvents are generally the most suitable for recrystallization. Ethanol and aqueous solutions of hydrochloric acid (such as 2M HCl) have been shown to be effective for purifying related compounds.[1] A mixed solvent system, such as ethanol/water, may also provide good results. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific batch of this compound.

Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: This indicates that the solvent may not be appropriate for your compound at the current volume. First, ensure you are using a sufficient amount of solvent and heating it to its boiling point. If the compound remains insoluble, the solvent is likely not suitable. You should consider switching to a more polar solvent. For instance, if you are using isopropanol, trying ethanol or methanol could be a good next step.

Q3: After cooling, no crystals have formed in my flask. What are the possible reasons and solutions?

A3: The absence of crystal formation upon cooling is a common issue in recrystallization, often due to supersaturation or the use of too much solvent.[1] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a small amount to the solution to act as a seed crystal.

  • Reducing Solvent Volume: If the above methods do not work, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: After cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote crystallization.

Q4: An oil has formed instead of solid crystals. How can I resolve this?

A4: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent or if the solution is cooled too quickly. To address this, try the following:

  • Reheat the solution until the oil redissolves completely.

  • Add a small amount of a solvent in which the compound is more soluble to prevent premature precipitation.

  • Allow the solution to cool very slowly. You can do this by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature gradually.

  • Consider using a different solvent or a mixed solvent system.

Q5: The purity of my recrystallized this compound has not significantly improved. What can I do?

A5: If the purity has not improved, it could be due to the presence of impurities with similar solubility profiles or the trapping of impurities within the crystals. In this case, you can:

  • Perform a second recrystallization: A subsequent recrystallization can often remove residual impurities.

  • Use a different solvent: An alternative solvent may have a better solubility difference between your compound and the impurities.

  • Charcoal treatment: If you suspect colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering to adsorb them. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Troubleshooting Guide

Problem Possible Cause Solution
No crystal formation after cooling 1. Too much solvent used.2. Solution is supersaturated.3. Cooling too rapidly.1. Evaporate some solvent and re-cool.2. Scratch the inside of the flask or add a seed crystal.3. Allow the solution to cool more slowly.
Formation of an oil instead of crystals 1. Compound's melting point is below the solvent's boiling point.2. Solution cooled too quickly.3. High concentration of impurities.1. Reheat to dissolve the oil, add more solvent, and cool slowly.2. Use a different solvent with a lower boiling point.3. Purify by another method (e.g., column chromatography) before recrystallization.
Low recovery of purified product 1. Used too much solvent.2. Premature crystallization during hot filtration.3. Crystals washed with a solvent at room temperature.1. Minimize the amount of hot solvent used for dissolution.2. Preheat the filtration apparatus (funnel and receiving flask).3. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities in the final product 1. Presence of colored byproducts.1. Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocol: Recrystallization of this compound

1. Solvent Selection:

  • Place a small amount (approx. 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, water, 2M HCl) to each test tube at room temperature. Observe the solubility.

  • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • If the compound is very soluble in one solvent and insoluble in another, a mixed solvent system can be tested. Dissolve the compound in a minimal amount of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then allow to cool.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel.

  • Pour the hot solution through the filter paper quickly to remove the insoluble impurities.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Solubility Data (Qualitative)

SolventPolarityExpected Solubility (Cold)Expected Solubility (Hot)Suitability for Recrystallization
Ethanol Polar ProticLow to ModerateHighGood potential candidate.
Methanol Polar ProticModerateHighMay be too soluble, leading to lower yields.
Isopropanol Polar ProticLowModerate to HighGood potential candidate.
Water Polar ProticModerateHighGood potential candidate, possibly in a mixture with an alcohol.
2M Hydrochloric Acid Aqueous AcidicModerateHighA good candidate, as reported for similar compounds.[1]
Toluene Non-polarVery LowLowUnlikely to be a suitable solvent.
Hexane Non-polarInsolubleInsolubleUnlikely to be a suitable solvent.

Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_forms Oil Forms? crystals_form->oil_forms Yes induce Induce Crystallization (Scratch/Seed) no_crystals->induce evaporate Evaporate Excess Solvent no_crystals->evaporate induce->cool evaporate->cool no_oil Filter and Dry Crystals oil_forms->no_oil No oiling_out Oiling Out oil_forms->oiling_out Yes end Pure Product no_oil->end reheat Reheat, Add Solvent, Cool Slowly oiling_out->reheat reheat->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Phenoxyphenylhydrazine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenoxyphenylhydrazine and its derivatives in organic synthesis. The primary focus is on the widely used Fischer indole synthesis, addressing common side reactions and offering practical solutions.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation in Fischer Indole Synthesis

Q1: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors. The reaction is notably sensitive to specific parameters. Here is a step-by-step troubleshooting guide to enhance your reaction's success:

  • Purity of Starting Materials: Ensure the phenoxyphenylhydrazine and the carbonyl compound are of high purity. Impurities can catalyze side reactions, leading to diminished yields. It is recommended to use freshly distilled or recrystallized starting materials.[1] Pure phenylhydrazine should dissolve in dilute acetic acid to give a clear solution.[2]

  • Acid Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical and often substrate-dependent.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly employed.[1][4] If one acid is ineffective, screening a variety of acids is advisable. Polyphosphoric acid (PPA) is often a potent catalyst for less reactive substrates.[1][3]

  • Reaction Temperature and Time: Elevated temperatures are often necessary, particularly for the[3][3]-sigmatropic rearrangement step which can have a high activation energy.[1] However, excessively high temperatures or extended reaction times can cause decomposition of reactants and products.[1] It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC) to identify the optimal reaction duration. Microwave-assisted synthesis can be an effective alternative, often improving yields and dramatically reducing reaction times.[1]

  • Solvent Choice: The reaction's rate and yield can be significantly influenced by the solvent. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[1] In some instances, conducting the reaction neat (solvent-free) may be beneficial.[3]

  • Atmosphere Control: For substrates sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]

  • One-Pot Procedures: To minimize loss of material during transfers, consider a one-pot synthesis where the intermediate hydrazone is generated in situ and cyclized without isolation.[1][3]

Issue 2: Formation of Multiple Products and Impurities

Q2: My TLC plate shows multiple spots, indicating the formation of significant side products. What are the common side reactions, and how can I suppress them?

A2: The formation of byproducts is a common issue in Fischer indole synthesis due to the reactive nature of the intermediates and the harsh reaction conditions. Key side reactions include:

  • N-N Bond Cleavage: This is a major competing pathway, especially when the arylhydrazine contains electron-donating substituents or when the carbonyl component has substituents that stabilize the intermediate iminylcarbocation.[4][5] This cleavage leads to the formation of aniline derivatives and other undesired products.[4][5][6]

  • Aldol Condensation and Friedel-Crafts Reactions: The acidic conditions can promote aldol condensation of the carbonyl starting material or Friedel-Crafts type reactions if other aromatic rings are present.[1][4]

  • Formation of Regioisomers: When using meta-substituted phenoxyphenylhydrazines, a mixture of 4- and 6-substituted indoles can be formed.[7]

  • Tar and Polymer Formation: The combination of strong acids and high temperatures can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces the overall yield.[3]

Mitigation Strategies:

Side Reaction/IssueMitigation Strategy
N-N Bond Cleavage Use milder reaction conditions (lower temperature, less harsh acid).[3] For substrates prone to this pathway, consider alternative indole synthesis routes. Lewis acids like ZnCl₂ may be more effective than protic acids in some cases.[5]
Aldol/Friedel-Crafts Carefully control reaction temperature and acid concentration.[1] A slow addition of the acid catalyst may be beneficial.
Regioisomer Formation The regioselectivity is influenced by the electronic nature of the substituent on the phenylhydrazine. Generally, the 6-substituted indole is the major product with electron-donating groups, while the 4-substituted indole is favored with electron-withdrawing groups.[7] Separation of isomers often requires careful chromatography.
Tar/Polymer Formation Use the mildest possible acid catalyst and the lowest effective temperature.[3] Consider using a solvent to avoid high concentrations of reactive species. Mechanochemical (solvent-free) methods have also been shown to provide cleaner reactions.[3]

Troubleshooting Workflow for Fischer Indole Synthesis

fischer_troubleshooting start Start Fischer Indole Synthesis check_yield Low Yield or No Reaction? start->check_yield check_purity Check Purity of Starting Materials check_yield->check_purity Yes multiple_spots Multiple Spots on TLC? check_yield->multiple_spots No optimize_catalyst Screen Acid Catalysts (Brønsted vs. Lewis, Concentration) check_purity->optimize_catalyst optimize_temp Optimize Temperature & Time (Consider Microwave) optimize_catalyst->optimize_temp optimize_solvent Optimize Solvent (or run neat) optimize_temp->optimize_solvent optimize_solvent->multiple_spots identify_byproducts Identify Potential Byproducts (N-N Cleavage, Aldol, etc.) multiple_spots->identify_byproducts Yes purification_issue Purification Difficulty? multiple_spots->purification_issue No milder_conditions Use Milder Conditions (Lower Temp, Weaker Acid) identify_byproducts->milder_conditions inert_atmosphere Use Inert Atmosphere milder_conditions->inert_atmosphere one_pot Consider One-Pot Procedure inert_atmosphere->one_pot one_pot->purification_issue extraction Liquid-Liquid Extraction (Acid/Base Wash) purification_issue->extraction Yes success Successful Synthesis purification_issue->success No chromatography Optimize Chromatography (Silica, Alumina, RP) extraction->chromatography recrystallize Recrystallization chromatography->recrystallize recrystallize->success

Caption: A troubleshooting workflow for the Fischer indole synthesis.

Issue 3: Purification Challenges

Q3: I am struggling with the purification of my indole product from the crude reaction mixture. What are the best practices?

A3: Purifying crude products from Fischer indole synthesis can be challenging due to the presence of polar impurities, tar, and products with similar polarities.[3] A systematic approach is recommended:

  • Initial Work-up: After quenching the reaction (typically by pouring it into ice-water), neutralize the acid catalyst carefully with a base like aqueous NaOH or NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3][8]

  • Liquid-Liquid Extraction: Before chromatography, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic phenoxyphenylhydrazine. Subsequently, wash with a saturated sodium bicarbonate solution to remove acidic residues, followed by a brine wash.[8]

  • Column Chromatography: This is the most common purification method.

    • Stationary Phase: Standard silica gel is usually the first choice.[8] If separation is poor, consider using alumina or reverse-phase (C18) silica.[3]

    • Eluent System: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The ideal eluent system should provide good separation of your product from impurities on a TLC plate (Rf of product ~0.25-0.4).

  • Recrystallization: If the indole product is a solid, recrystallization can be a highly effective method for purification, especially after initial chromatographic separation.[3][8] Screen various solvents to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Distillation: For volatile indole products, distillation under reduced pressure can be a viable purification technique.[3]

Frequently Asked Questions (FAQs)

Q4: Can phenoxyphenylhydrazine undergo N-N bond cleavage? If so, under what conditions?

A4: Yes, N-N bond cleavage is a significant side reaction for arylhydrazines.[4] This cleavage can occur under various conditions:

  • Acid Catalysis: In the Fischer indole synthesis, strong acid catalysis, particularly with substrates having electron-donating groups, can promote heterolytic N-N bond cleavage as a competing pathway to the desired[3][3]-sigmatropic rearrangement.[5] This results in byproducts such as aniline derivatives.[6][9]

  • Reductive Conditions: The N-N bond can be cleaved under strong reductive conditions, for example, using low-valent titanium reagents.[9]

  • Oxidative Conditions: Hydrazines can be susceptible to air oxidation.[1]

  • Photocatalysis: Visible light photocatalysis in the presence of a suitable catalyst (e.g., ruthenium complexes) and air can induce cleavage of the N-N bond in aromatic hydrazines.[10][11]

Q5: Are there specific carbonyl compounds that are problematic in reactions with phenoxyphenylhydrazine?

A5: Yes, the structure of the aldehyde or ketone plays a crucial role.

  • Acetaldehyde: The direct synthesis of the parent indole ring using acetaldehyde is generally unsuccessful.[4] An alternative is to use pyruvic acid, which forms indole-2-carboxylic acid, followed by a decarboxylation step.[4][12]

  • α,β-Unsaturated Ketones: These are generally excluded as they can lead to side reactions.[12]

  • Carbonyls with Electron-Donating Groups: As mentioned, these can stabilize intermediates that favor N-N bond cleavage over indolization, leading to reaction failure, particularly in the synthesis of 3-aminoindoles.[4][5]

  • Symmetrical vs. Unsymmetrical Ketones: Using a symmetrical ketone (RCH₂COCH₂R) will yield a single indole product. However, an unsymmetrical ketone (RCH₂COCH₂R') can lead to a mixture of two regioisomeric indole products, complicating purification.[12]

Q6: What is the mechanism of the key side reaction, N-N bond cleavage, in the Fischer indole synthesis?

A6: In the context of the Fischer indole synthesis, the phenoxyphenylhydrazone intermediate tautomerizes to an ene-hydrazine. After protonation, this intermediate is at a critical juncture. The desired pathway is a concerted[3][3]-sigmatropic rearrangement. However, if the intermediate iminylcarbocation is sufficiently stabilized (e.g., by electron-donating substituents), a competing heterolytic N-N bond cleavage can occur. This cleavage results in the formation of a phenoxyaniline and the stabilized iminylcarbocation, which then leads to byproducts instead of the indole.[5]

Mechanism of Competing N-N Bond Cleavage

nn_cleavage cluster_main Ene-hydrazine Intermediate at Crossroads A Protonated Ene-hydrazine B [3,3]-Sigmatropic Rearrangement A->B Favorable Kinetics D Heterolytic N-N Bond Cleavage A->D Stabilized Cation Intermediate C Desired Indole Pathway B->C E Phenoxyaniline + Iminylcarbocation (Side Products) D->E

Caption: Competing pathways for the protonated ene-hydrazine intermediate.

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol provides a general methodology. Optimal conditions (catalyst, solvent, temperature) may vary depending on the specific substrates.

1. Hydrazone Formation (Optional - can be performed in situ)

  • Dissolve the phenoxyphenylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent like ethanol or acetic acid.[3]

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the phenoxyphenylhydrazine is consumed.

  • The resulting hydrazone can be isolated by filtration or extraction, or the reaction mixture can be carried forward directly to the next step.[3]

2. Indolization

  • To the hydrazone (or the in situ reaction mixture), add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The choice and amount should be based on literature precedence or screening experiments.

  • Heat the reaction mixture to the appropriate temperature (often between 80-160 °C).[8] Continuous flow reactors with heating up to 200 °C have also been reported.[13]

  • Monitor the formation of the indole product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

3. Work-up and Purification

  • Carefully quench the reaction by pouring it onto ice-water.[3]

  • Neutralize the mixture with a suitable base (e.g., 10% aqueous NaOH or saturated NaHCO₃) until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography, recrystallization, or distillation as described in the purification guide (Issue 3).[3][8]

Protocol 2: Photocatalytic N-N Bond Cleavage of an Aromatic Hydrazine

This protocol is for intentionally cleaving the N-N bond to yield secondary amines, demonstrating a known side reaction pathway under specific conditions.

  • In a screw-capped test tube equipped with a stir bar, combine the substituted phenoxyphenylhydrazine (0.5 mmol) and the photocatalyst --INVALID-LINK--₂·2H₂O (2 mol%).[10]

  • Add the solvent (e.g., 5 mL of acetonitrile).[10]

  • Pierce the cap with a needle to expose the reaction system to air.[10]

  • Stir the solution at room temperature while irradiating with a 13 W compact fluorescent light bulb.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure and purify the resulting secondary amine product by column chromatography.

References

Technical Support Center: Optimizing Reactions with (3-Phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (3-Phenoxyphenyl)hydrazine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the yield and success rate of your chemical reactions, particularly the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis using this compound is resulting in a low yield. What are the most common reasons for this?

A1: Low yields in the Fischer indole synthesis with this compound can be attributed to several factors. The reaction is sensitive to the electronic properties of the substituents on both the phenylhydrazine and the carbonyl compound.[1] Additionally, suboptimal reaction conditions, such as temperature and acid strength, can significantly decrease the yield.[1][2] The formation of byproducts from side reactions, like aldol condensation of the carbonyl component, can also consume starting materials and lower the overall yield.[1]

Q2: I am using an unsymmetrical ketone in my reaction and obtaining a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity with unsymmetrical ketones in the Fischer indole synthesis is a known challenge. The outcome is influenced by the acidity of the reaction medium and steric hindrance.[1] The choice of acid catalyst and its concentration can play a crucial role in determining the product ratio.[1][3] For instance, the proportion of the 2-substituted indole can vary significantly with the concentration of the acid catalyst.[3] Experimenting with different acid catalysts (e.g., Brønsted vs. Lewis acids) and optimizing their amounts can help favor the formation of the desired regioisomer.

Q3: My reaction has failed completely, with no desired indole product detected. What could be the cause?

A3: Complete failure of the Fischer indole synthesis can occur due to a few critical issues. One common reason is the cleavage of the N-N bond in the hydrazone intermediate, which is a known competing side reaction.[4] This is particularly prevalent when there are electron-donating groups on the carbonyl compound.[1] Analysis of your crude reaction mixture by LC-MS or GC-MS for the presence of aniline byproducts can help confirm if N-N bond cleavage is the issue.[4] Another possibility is the decomposition of the hydrazone intermediate or the final indole product under harsh acidic conditions.[1]

Q4: Are there alternative methods to synthesize indoles if the Fischer indole synthesis consistently fails with my substrates?

A4: Yes, if the Fischer indole synthesis proves unsuitable for your specific substrates, several other named reactions can be employed for indole synthesis. These include the Bischler-Möhlau, Reissert, Madelung, Bartoli, and Nenitzescu indole syntheses, each with its own advantages and substrate scope.[4] Modern methods like the Buchwald-Hartwig amination also offer a versatile approach to forming the indole ring.[4]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions with this compound.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Incorrect Reaction Conditions The Fischer indole synthesis is highly sensitive to both temperature and the strength of the acid catalyst.[1][2] It is advisable to conduct small-scale optimization experiments to determine the ideal conditions for your specific substrates.
Impure Starting Materials Impurities present in the this compound or the carbonyl compound can hinder the reaction. Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or distillation, and confirm purity via methods like NMR or melting point analysis.[1]
Unstable Hydrazone Intermediate Certain hydrazones may be unstable and can decompose under strongly acidic conditions.[1] Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization step.
Product Decomposition The resulting indole product might be sensitive to the strong acid used for cyclization. If you suspect this is the case, try using a milder acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or conduct the reaction at a lower temperature.[1]
N-N Bond Cleavage This is a significant side reaction, especially with electron-donating groups on the carbonyl reactant.[1][5] If you suspect N-N bond cleavage, consider using a milder acid catalyst or modifying your substrate to reduce the electron-donating capacity of the substituent.[1]
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Troubleshooting Steps
Formation of Regioisomers When using an unsymmetrical ketone, the formation of two different regioisomers is possible.[1] The ratio of these isomers is influenced by the acid catalyst and its concentration.[1][3] Systematic screening of different acid catalysts (e.g., ZnCl₂, PPA, acetic acid) and their concentrations is recommended to optimize for the desired isomer.
Aldol Condensation Byproducts Aldol reactions can occur as a side reaction, particularly with enolizable aldehydes and ketones.[1] This can be minimized by carefully controlling the reaction temperature and the rate of addition of the carbonyl compound.
Oxidative Side Reactions Indoles can be susceptible to oxidation, which often results in the formation of colored impurities.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help to reduce oxidative decomposition.[1]

Experimental Protocols

The following are generalized protocols for the Fischer indole synthesis using this compound. These should be considered as starting points and may require optimization for your specific carbonyl compound.

Protocol 1: One-Pot Fischer Indole Synthesis with Acetic Acid

This protocol is suitable for relatively stable reactants and products.

Materials:

  • This compound

  • Aldehyde or ketone

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents).

  • Add glacial acetic acid to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the mixture with a 1 M sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.[6]

Protocol 2: Two-Step Fischer Indole Synthesis with a Stronger Acid

This protocol is recommended when the hydrazone is stable and a stronger acid is required for the cyclization step.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol or acetic acid.

  • Add the ketone or aldehyde (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.[6]

  • Isolate the hydrazone intermediate if desired, or proceed directly to the next step.

Step 2: Indolization

  • To the flask containing the hydrazone, add an acid catalyst such as zinc chloride or polyphosphoric acid.[7][8]

  • Heat the reaction mixture to the appropriate temperature (typically 80-150 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction as described in Protocol 1.

Data Presentation

The following tables summarize the impact of various factors on the yield of the Fischer indole synthesis. Note that these are generalized trends and optimal conditions will vary for specific substrates.

Table 1: Effect of Acid Catalyst on Yield

Acid CatalystRelative StrengthTypical Yield RangeNotes
Acetic AcidWeak BrønstedModerateGood for sensitive substrates; may require higher temperatures.
p-Toluenesulfonic AcidStrong BrønstedModerate to HighA common and effective catalyst.[7][9]
Polyphosphoric Acid (PPA)Strong BrønstedHighCan lead to decomposition of sensitive products.[7][8]
Zinc Chloride (ZnCl₂)Lewis AcidHighA widely used and often effective catalyst.[2][7][9]
Boron Trifluoride (BF₃)Strong Lewis AcidHighCan be very effective but may require anhydrous conditions.[7][8][9]

Table 2: Influence of Phenylhydrazine Substituents on Reaction Success

Substituent Type on Phenyl RingEffect on ReactionExample
Electron-Donating Groups (EDG)Can sometimes lead to side reactions like N-N bond cleavage.[5]Methoxy, Amino
Electron-Withdrawing Groups (EWG)Can slow down the reaction but often lead to cleaner products.Nitro, Halogens
Steric Hindrance (ortho-substituents)Can influence regioselectivity and reaction rate.Methyl, Chloro

Visualizations

Signaling Pathways and Workflows

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Hydrazine (3-Phenoxyphenyl)hydrazine hydrochloride Hydrazone_Formation Hydrazone Formation Hydrazine->Hydrazone_Formation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone_Formation Tautomerization Tautomerization to Enehydrazine Hydrazone_Formation->Tautomerization Acid Catalyst Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Sigmatropic_Rearrangement Cyclization Cyclization & Aromatization Sigmatropic_Rearrangement->Cyclization Indole Substituted Indole Cyclization->Indole Byproducts Ammonia, Water Cyclization->Byproducts

Caption: The general workflow of the Fischer indole synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Purity Verify Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) Check_Purity->Optimize_Conditions Purity Confirmed Analyze_Byproducts Analyze Crude Mixture for Byproducts (LC-MS) Optimize_Conditions->Analyze_Byproducts Yield Still Low Successful_Reaction Improved Yield Optimize_Conditions->Successful_Reaction Yield Improved Consider_Side_Reactions Identify Potential Side Reactions Analyze_Byproducts->Consider_Side_Reactions Modify_Protocol Modify Protocol (e.g., milder acid, inert atm.) Consider_Side_Reactions->Modify_Protocol Modify_Protocol->Successful_Reaction

Caption: A troubleshooting workflow for the Fischer indole synthesis.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Catalyst Acid Catalyst (Strength & Type) Yield Reaction Yield Catalyst->Yield Selectivity Regioselectivity Catalyst->Selectivity Side_Products Side Product Formation Catalyst->Side_Products Temperature Reaction Temperature Temperature->Yield Temperature->Side_Products Substituents Substituent Effects (Electronic & Steric) Substituents->Yield Substituents->Selectivity

Caption: Logical relationships between factors and outcomes.

References

Technical Support Center: (3-Phenoxyphenyl)hydrazine hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (3-Phenoxyphenyl)hydrazine hydrochloride solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A1: Discoloration (yellow to brown) of your solution is a common indicator of degradation, primarily due to oxidation. Hydrazine derivatives are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and the presence of metal ions.[1] The colored products are typically oxidized derivatives that may have altered reactivity. For sensitive applications requiring high purity, it is strongly recommended to prepare a fresh solution. If the discoloration is minor and the experiment is for preliminary screening, you may proceed with caution, but be aware that the effective concentration of the active compound is likely reduced.

Q2: I observe a precipitate forming in my this compound solution. What could be the reason?

A2: Precipitate formation can be due to several factors:

  • Poor Solubility: The hydrochloride salt generally has good aqueous solubility, but solubility can be limited in organic solvents or buffered solutions with high ionic strength. Ensure you have not exceeded the solubility limit in your chosen solvent system.

  • Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • pH Changes: The solubility of hydrazine salts can be pH-dependent. A shift in the pH of your solution could cause the compound to precipitate.

  • Reaction with Buffer Components: Incompatibilities with certain buffer components, such as phosphate ions, can sometimes lead to the formation of insoluble salts.[2]

Q3: How should I prepare and store solutions of this compound to maximize stability?

A3: To ensure the stability of your solutions, adhere to the following best practices:

  • Solvent Choice: Use high-purity, deoxygenated solvents. For aqueous solutions, freshly prepared distilled or deionized water is recommended.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Storage Conditions: Store solutions in tightly sealed, amber glass vials to protect from light and air.[3][4][5] For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage, aliquoting and freezing (-20°C or below) can be considered, though freeze-thaw cycles should be minimized.

  • pH: Hydrazine solutions are generally more stable under acidic conditions.[2] If your experimental conditions allow, maintaining a slightly acidic pH can help slow degradation.

Q4: What are the primary factors that influence the degradation rate of this compound in solution?

A4: The main factors affecting stability are:

  • Oxygen: Atmospheric oxygen is a key driver of oxidative degradation.[1][2]

  • Temperature: Higher temperatures accelerate the rate of decomposition.[1]

  • Light: Photolytic degradation can occur upon exposure to UV or visible light.

  • pH: Solutions are generally less stable in neutral to alkaline conditions compared to acidic conditions.[2]

  • Catalysts: The presence of metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze oxidative degradation.[1][2] It is crucial to use high-purity reagents and clean glassware to avoid metal contamination.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Action
Inconsistent experimental results Solution degradation leading to lower effective concentration.Prepare fresh solutions daily. Validate solution stability over the time course of your experiment. Consider performing a stability-indicating assay (see Experimental Protocols).
Solution discoloration upon addition of other reagents Reaction with an oxidizing agent in your mixture or catalytic degradation.Evaluate the compatibility of all reagents. Ensure no strong oxidizing agents are present unless intended for the reaction. Use metal-free buffers and reagents if possible.
Loss of reactivity in derivatization reactions Degradation of the hydrazine moiety, which is crucial for reactions with carbonyl compounds.Confirm the purity of the solid this compound before preparing the solution. Prepare the solution immediately before use under an inert atmosphere.
Precipitation upon mixing with a buffered solution pH shift causing the free base to precipitate, or buffer incompatibility.Check the pH of the final solution and adjust if necessary to maintain solubility. Test the solubility in a small volume of the buffer before preparing the full-scale solution.

Illustrative Stability Data

Stress Condition Duration Temperature Expected Degradation (%) Potential Degradants
0.1 M HCl24 hours60°C5 - 15%Hydrolysis products
0.1 M NaOH8 hours60°C20 - 40%Hydrolysis and oxidation products
3% H₂O₂24 hours25°C15 - 30%Oxidation products (e.g., diazenes, phenols)
Water24 hours80°C10 - 25%Thermal degradation products
Photostability (ICH Q1B)1.2 million lux hours25°C5 - 20%Photolytic degradation products

Disclaimer: This table is for illustrative purposes only and shows potential degradation trends.

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound solutions. Method validation according to ICH guidelines is required for specific applications.

  • Objective: To separate the parent compound from its potential degradation products.

  • Principle: Phenylhydrazines can be analyzed by reverse-phase HPLC. Due to their sometimes poor chromophores, pre-column derivatization with a UV-active aldehyde (e.g., salicylaldehyde) is often employed to enhance detection sensitivity and chromatographic performance.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and methanol

    • HPLC-grade water

    • Ammonium dihydrogen phosphate

    • Salicylaldehyde

    • Forced degradation reagents (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)

  • Instrumentation:

    • HPLC system with UV or DAD detector

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Procedure:

    • Mobile Phase Preparation: Prepare a buffer of 10 mM ammonium dihydrogen phosphate in water. The mobile phase could be a gradient or isocratic mixture of this buffer and an organic solvent like acetonitrile or methanol. A starting point could be a 60:40 (v/v) mixture of acetonitrile and buffer.

    • Standard Solution Preparation (with derivatization):

      • Accurately weigh and dissolve this compound in a suitable diluent (e.g., methanol) to obtain a stock solution of 1 mg/mL.

      • Dilute the stock solution to a working concentration (e.g., 10 µg/mL).

      • To 1 mL of the working solution, add an excess of a derivatizing agent like salicylaldehyde (e.g., 50 µL of a 1 mg/mL solution in methanol).

      • Allow the reaction to proceed for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).

    • Sample Preparation (Forced Degradation):

      • Prepare solutions of this compound (e.g., 100 µg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water).

      • Expose the solutions to the relevant stress conditions (e.g., heat, light).

      • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the diluent.

      • Derivatize the sample as described for the standard solution.

    • Chromatographic Conditions:

      • Column: C18 (250 mm x 4.6 mm, 5 µm)

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV maximum of the derivatized product (hydrazone), likely in the range of 300-360 nm.

      • Injection Volume: 10-20 µL

      • Column Temperature: 25-30°C

  • Data Analysis:

    • Monitor the chromatograms of the stressed samples for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Factors_Affecting_Stability cluster_solution Solution of (3-Phenoxyphenyl)hydrazine HCl cluster_factors Degradation Factors cluster_products Result Compound (3-Phenoxyphenyl)hydrazine HCl Degradation Degradation Products (Oxidized/Hydrolyzed Species) Compound->Degradation degrades to Oxygen Atmospheric Oxygen Oxygen->Degradation Light UV/Visible Light Light->Degradation Heat Elevated Temperature Heat->Degradation pH Neutral/Alkaline pH pH->Degradation Metals Metal Ion Catalysts (e.g., Cu²⁺) Metals->Degradation Troubleshooting_Workflow Start Problem Encountered (e.g., Discoloration, Precipitate, Inconsistent Results) Check_Prep Review Solution Preparation - Freshly prepared? - High-purity solvent? - Inert atmosphere used? Start->Check_Prep Check_Storage Review Storage Conditions - Protected from light? - Tightly sealed? - Correct temperature? Start->Check_Storage Check_Compatibility Check Reagent Compatibility - Oxidizing agents present? - Metal ion contamination? - pH of final mixture? Start->Check_Compatibility Action_Fresh Action: Prepare Fresh Solution Under Optimal Conditions Check_Prep->Action_Fresh Check_Storage->Action_Fresh Action_Modify Action: Modify Protocol (e.g., use deoxygenated buffer, use different solvent) Check_Compatibility->Action_Modify Resolution Problem Resolved Action_Fresh->Resolution Action_Modify->Resolution

References

Technical Support Center: Overcoming Tar Formation in Reactions with (3-Phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Phenoxyphenyl)hydrazine hydrochloride, particularly in the context of the Fischer indole synthesis. Tar formation is a common challenge in these reactions, leading to reduced yields and purification difficulties. This guide offers practical solutions to mitigate this issue.

Troubleshooting Guide: Minimizing Tar Formation

Undesired tar formation is a frequent obstacle in organic synthesis, especially in acid-catalyzed reactions like the Fischer indole synthesis which is often conducted at elevated temperatures.[1][2] Tar is a complex, high-molecular-weight byproduct that can significantly lower the yield and complicate the purification of the desired indole product.

Problem: Significant tar formation is observed during the reaction.

Possible Causes & Solutions:

CauseSolution
Excessive Heat High reaction temperatures accelerate side reactions leading to polymerization and decomposition of starting materials and products.[1] Recommendation: Monitor the reaction temperature closely and consider running the reaction at the lowest effective temperature. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially reducing tar formation.[3]
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical. A strong acid or high concentration can promote charring and polymerization. Common Brønsted acids include HCl, H₂SO₄, and p-toluenesulfonic acid, while Lewis acids like ZnCl₂, BF₃, and AlCl₃ are also used.[2] Recommendation: Screen different acid catalysts and optimize the concentration. In some cases, milder catalysts or even running the reaction without a strong acid catalyst (thermally) might be beneficial.[4]
Prolonged Reaction Time Extended reaction times, even at optimal temperatures, can lead to the degradation of the product and the formation of tars. Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.
Impure Starting Materials Impurities in the this compound or the ketone/aldehyde reactant can act as catalysts for side reactions. Recommendation: Ensure the purity of all reactants before starting the reaction. Recrystallization or distillation of starting materials may be necessary.
Atmosphere For sensitive substrates, exposure to oxygen at high temperatures can lead to oxidative side reactions and byproduct formation. Recommendation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is tar in the context of my reaction?

A1: In organic synthesis, "tar" refers to a complex and often intractable mixture of high-molecular-weight byproducts.[5][6] It is typically dark, viscous, and difficult to characterize. Tar formation is a common issue in reactions that involve strong acids and high temperatures, such as the Fischer indole synthesis.

Q2: How can I remove tar from my reaction mixture?

A2: Removing tar can be challenging. Here are a few common purification strategies:

  • Column Chromatography: This is the most common method for purifying indole products from tarry mixtures. Silica gel is typically used as the stationary phase.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent can be an effective way to separate it from the tar.

  • Distillation: For volatile indole products, distillation under reduced pressure may be a viable purification method.

  • Extraction: Liquid-liquid extraction can be used to separate the desired product from some of the tarry byproducts, depending on their solubility differences.

Q3: Are there alternative, "greener" methods for the Fischer indole synthesis that might reduce tar formation?

A3: Yes, several more environmentally friendly approaches have been developed that can also lead to cleaner reactions and reduced tar formation. These include the use of low-melting mixtures, such as tartaric acid and dimethylurea, which can act as both the solvent and catalyst under milder conditions.[7]

Q4: Can the order of reagent addition affect tar formation?

A4: Yes, the order of addition can be important. In the Fischer indole synthesis, it is common to first form the hydrazone by reacting the this compound with the ketone or aldehyde, sometimes in a separate step or in situ, before adding the acid catalyst for the cyclization. This can sometimes help to minimize side reactions. A one-pot, three-component approach has also been described, which can be efficient.[8][9]

Experimental Protocols

General Protocol for Fischer Indole Synthesis with this compound

This protocol provides a general starting point for the synthesis of indoles from this compound. Optimization of specific parameters such as temperature, reaction time, and catalyst loading may be necessary for different ketone or aldehyde substrates.

1. Hydrazone Formation (In situ):

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.

2. Indolization (Cyclization):

  • To the reaction mixture containing the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The amount of catalyst will need to be optimized, but a catalytic amount (e.g., 0.1-0.5 equivalents) is a good starting point for Lewis acids, while polyphosphoric acid is often used as both catalyst and solvent.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 140 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

3. Work-up and Purification:

  • If a strong acid was used, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel, recrystallization, or distillation.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the effect of reaction conditions on the yield of the desired indole product and the formation of tar. Actual results will vary depending on the specific substrates and reaction setup.

CatalystTemperature (°C)Reaction Time (h)Product Yield (%)Tar Formation (relative amount)
ZnCl₂ (0.5 eq)120665Moderate
p-TsOH (0.2 eq)100875Low
Polyphosphoric acid140255High
No Catalyst (Thermal)180440Very High

Visualizations

Experimental Workflow for Overcoming Tar Formation

experimental_workflow Experimental Workflow for Tar Mitigation start Start: Reaction Setup reactant_purity Ensure Purity of (3-Phenoxyphenyl)hydrazine HCl and Carbonyl Compound start->reactant_purity solvent_choice Select Appropriate Solvent reactant_purity->solvent_choice catalyst_selection Choose Mild Acid Catalyst (e.g., p-TsOH) and Optimize Concentration solvent_choice->catalyst_selection reaction_conditions Set Reaction Temperature (start with lower temp) and Monitor catalyst_selection->reaction_conditions tlc_monitoring Monitor Reaction Progress by TLC/LC-MS reaction_conditions->tlc_monitoring tar_check Assess Tar Formation tlc_monitoring->tar_check workup Quench and Work-up purification Purify Product (Column Chromatography, Recrystallization) workup->purification end End: Pure Indole Product purification->end tar_check->workup Low Tar optimization Optimization Loop: - Lower Temperature - Change Catalyst - Reduce Time tar_check->optimization High Tar optimization->catalyst_selection tar_formation_factors Factors Influencing Tar Formation tar Tar Formation temp High Temperature side_reactions Increased Rate of Side Reactions temp->side_reactions acid Strong Acid Catalyst acid->side_reactions time Long Reaction Time decomposition Decomposition of Reactants/Products time->decomposition impurities Starting Material Impurities impurities->side_reactions polymerization Polymerization side_reactions->polymerization decomposition->tar polymerization->tar signaling_pathway Hypothetical Inhibition of NF-κB Signaling by a Phenoxyphenyl-Indole Derivative stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor IKK IKK Complex adaptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (e.g., TNF-α, IL-6) nucleus->transcription inflammation Inflammation transcription->inflammation indole Phenoxyphenyl-Indole Derivative indole->IKK Inhibits

References

Technical Support Center: Optimizing Catalyst Selection for (3-Phenoxyphenyl)hydrazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for reactions involving (3-phenoxyphenyl)hydrazine hydrochloride. The primary focus is on the Fischer indole synthesis, a common and powerful method for forming indole structures from arylhydrazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for this compound, and which catalysts are typically used?

A1: The most prevalent reaction for arylhydrazines like this compound is the Fischer indole synthesis, which involves reacting the hydrazine with an aldehyde or ketone under acidic conditions to form an indole.[1] A range of acid catalysts can be employed, broadly categorized as:

  • Brønsted acids : Examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2]

  • Lewis acids : Common choices are zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2]

The choice of catalyst is critical and often requires empirical optimization for a specific set of reactants.[3]

Q2: How does the phenoxy substituent on the phenylhydrazine ring affect the reaction?

A2: The phenoxy group is generally considered an electron-donating group through resonance. In the context of the Fischer indole synthesis, electron-donating groups on the arylhydrazine can weaken the N-N bond.[3] This can sometimes lead to side reactions, such as N-N bond cleavage, competing with the desired cyclization.[3][4][5] Therefore, careful optimization of reaction conditions, potentially using milder catalysts or lower temperatures, may be necessary.

Q3: My Fischer indole synthesis with this compound is resulting in a low yield. What are the common causes?

A3: Low yields in Fischer indole synthesis can stem from several factors:

  • Inappropriate Acid Catalyst : The strength and type of acid are crucial. A catalyst that is too harsh can cause degradation, while one that is too weak may not facilitate the reaction.[6]

  • Substituent Effects : As mentioned, electron-donating groups can sometimes promote undesired side reactions.[3]

  • Steric Hindrance : Bulky groups on either the hydrazine or the carbonyl partner can impede the reaction.[3]

  • Purity of Starting Materials : Impurities in the this compound or the carbonyl compound can lead to unwanted side reactions.[3]

  • Reaction Conditions : The reaction is often sensitive to temperature and reaction time.[3] Elevated temperatures are typically required, but excessive heat can lead to decomposition.[6][7]

Q4: I am observing significant side product formation. What are the likely side reactions?

A4: Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation : If the aldehyde or ketone reactant has α-hydrogens, it can undergo self-condensation under acidic conditions.[3]

  • N-N Bond Cleavage : As discussed, this can be promoted by electron-donating groups on the arylhydrazine, leading to byproducts instead of the indole.[4][5]

  • Isomer Formation : When using an unsymmetrical ketone, two different indole products can be formed. The choice of acid catalyst can influence the regioselectivity of this process.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive or inappropriate catalyst.Ensure the catalyst is fresh and anhydrous, particularly for Lewis acids.[6] Consider switching to a stronger acid (e.g., from ZnCl₂ to PPA) or a different type of acid (Brønsted vs. Lewis).[6]
Low reaction temperature.The Fischer indole synthesis often requires high temperatures to proceed.[7] Gradually increase the temperature while monitoring the reaction by TLC.[6]
Stable hydrazone intermediate.The initially formed hydrazone may be too stable to tautomerize. Microwave irradiation can sometimes promote the reaction.[6]
Multiple Products/Complex Mixture Side reactions are occurring.Purify the hydrazone intermediate before the cyclization step.[6] Consider using a milder catalyst (e.g., acetic acid) or lower reaction temperatures for a longer duration.[6]
Use of an unsymmetrical ketone.Experiment with different acid catalysts to improve the regioselectivity for the desired isomer.
Degradation of product.Indoles can be sensitive to oxidation under harsh acidic conditions.[6] Minimize reaction time and consider running the reaction under an inert atmosphere.

Catalyst Selection and Performance Data

Catalyst Category Typical Conditions Reported Yield Range (%) Notes
Zinc Chloride (ZnCl₂)[1][8] Lewis Acid120-180 °C, neat or in a high-boiling solvent50-85A very common and versatile catalyst.
Polyphosphoric Acid (PPA)[1] Brønsted Acid100-160 °C, used as both catalyst and solvent60-95Often gives high yields but can be difficult to work with.
p-Toluenesulfonic Acid (p-TsOH)[1] Brønsted AcidReflux in toluene or xylene with a Dean-Stark trap55-90A strong organic acid, easy to handle.
Boron Trifluoride (BF₃)[1][2] Lewis AcidOften used as its etherate complex in various solvents65-92A powerful Lewis acid; requires anhydrous conditions.
Acetic Acid (AcOH)[9] Brønsted AcidReflux, often used as a solvent40-75A milder option, useful for sensitive substrates.

Experimental Protocols

General Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve this compound and the desired aldehyde or ketone (1.0-1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

    • If starting with the hydrochloride salt, a base (e.g., sodium acetate) may be added to liberate the free hydrazine.

    • Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).

    • The hydrazone can be isolated by filtration or extraction and purified before the next step.[6]

  • Cyclization:

    • To the hydrazone (or the in-situ generated hydrazone mixture), add the chosen acid catalyst (e.g., ZnCl₂, PPA, or p-TsOH). The amount of catalyst can range from catalytic to being used as a solvent.

    • Heat the reaction mixture to the desired temperature (typically 80-180 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction mixture, typically by pouring it onto ice water and neutralizing the acid with a base (e.g., NaOH or NaHCO₃ solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

Experimental_Workflow Experimental Workflow for Fischer Indole Synthesis cluster_prep Preparation cluster_reaction Cyclization cluster_workup Work-up & Purification start Start: (3-Phenoxyphenyl)hydrazine HCl + Carbonyl Compound hydrazone Hydrazone Formation (e.g., in Ethanol/AcOH) start->hydrazone purify_hydrazone Optional: Isolate and Purify Hydrazone hydrazone->purify_hydrazone add_catalyst Add Acid Catalyst (Brønsted or Lewis) hydrazone->add_catalyst purify_hydrazone->add_catalyst heating Heat Reaction Mixture (80-180 °C) add_catalyst->heating monitor Monitor Reaction (TLC, LC-MS) heating->monitor monitor->heating Continue heating quench Quench and Neutralize monitor->quench Reaction complete extract Extract with Organic Solvent quench->extract purify_product Purify Product (Chromatography, Recrystallization) extract->purify_product end Final Indole Product purify_product->end Catalyst_Selection_Logic Logic Diagram for Catalyst Selection cluster_screening Initial Catalyst Screening cluster_evaluation Evaluate Outcome cluster_troubleshooting Troubleshooting start Initial Reaction Attempt bronsted Try Brønsted Acid (e.g., p-TsOH, PPA) start->bronsted lewis Try Lewis Acid (e.g., ZnCl₂) start->lewis outcome Good Yield? bronsted->outcome lewis->outcome low_yield Low Yield / No Reaction outcome->low_yield No, low conversion side_products Side Products outcome->side_products No, messy optimized Optimized Conditions outcome->optimized Yes stronger_acid Increase Acid Strength or Temperature low_yield->stronger_acid milder_acid Decrease Acid Strength or Temperature side_products->milder_acid stronger_acid->outcome milder_acid->outcome

References

Technical Support Center: Synthesis of (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of (3-Phenoxyphenyl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Diazotization: 3-Phenoxyaniline is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite. The resulting (3-Phenoxyphenyl)hydrazine is then isolated as its hydrochloride salt.

Q2: My final product is a dark, oily substance instead of a crystalline solid. What could be the cause?

A2: The formation of an oily product, often dark in color, is a common issue. Potential causes include:

  • Presence of Impurities: Tarry byproducts, unreacted starting materials, or side-products from the diazotization or reduction steps can inhibit crystallization.[1]

  • Residual Solvent: Incomplete removal of extraction solvents can lead to an oily product.

  • Decomposition: Phenylhydrazine derivatives can be unstable and may decompose if exposed to heat or air for extended periods, leading to the formation of colored impurities.

Q3: What are the typical impurities I should expect in the crude product?

A3: Common impurities may include:

  • Unreacted 3-phenoxyaniline: The starting material for the diazotization reaction.

  • Azo compounds: Formed as byproducts during the diazotization reaction.[2]

  • Oxidation products: Phenylhydrazines are susceptible to air oxidation.

  • Tarry polymers: Formation of black tar can occur if the sodium sulfite solution used for reduction is alkaline.[1]

  • Red-colored impurities: These can form if the diazonium salt solution is acidified before it has completely reacted with the sulfite solution.[1]

Q4: What is the recommended method for purifying crude this compound?

A4: Recrystallization is the most common and effective method for purifying the hydrochloride salt. A general procedure involves dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation. For hydrochloride salts of amines, aqueous or alcoholic solutions are often a good starting point. The use of activated charcoal during recrystallization can help to remove colored impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Potential Cause Troubleshooting Step
Lower than expected final product weight.Incomplete Diazotization: The reaction may not have gone to completion.Ensure the reaction temperature is maintained between 0-5 °C. Check the quality and stoichiometry of sodium nitrite and hydrochloric acid.
Decomposition of Diazonium Salt: Diazonium salts are unstable at higher temperatures.Use the diazonium salt immediately after its preparation and maintain a low temperature throughout the process.
Incomplete Reduction: The reducing agent may not have been sufficient or effective.Use a fresh, high-quality reducing agent. Ensure proper stoichiometry and reaction time for the reduction step.
Product Loss During Workup: Significant amounts of the product may be lost during extraction or filtration steps.Minimize transfer losses. Ensure the pH is appropriately adjusted during extractions to prevent the loss of the free base into the aqueous layer. When precipitating the hydrochloride salt, ensure the solution is sufficiently cooled to maximize precipitation.[1]
Issue 2: Product is Colored (Red, Brown, or Black)
Symptom Potential Cause Troubleshooting Step
The isolated solid is pink, red, or brown.Formation of Azo Dyes: Side reactions during diazotization can lead to colored azo compounds.[2]Maintain a low temperature during diazotization and ensure rapid and efficient mixing.
Premature Acidification: Acidifying the sodium sulfite-diazonium salt mixture before the reaction is complete can result in a red-colored product.[1]Ensure the initial reaction between the diazonium salt and sodium sulfite is complete before proceeding with acidification.
Air Oxidation: Phenylhydrazines can oxidize in the presence of air, leading to colored impurities.Work under an inert atmosphere (e.g., nitrogen or argon) where possible, especially during purification and drying.
The product is a dark, tarry substance.Alkaline Conditions in Sulfite Reduction: An excess of alkali in the sodium sulfite solution can lead to the formation of black tar.[1]Carefully neutralize the sodium hydroxide solution with sulfur dioxide to the correct endpoint before adding the diazonium salt solution.[1]
Issue 3: Difficulty with Crystallization/Purification
Symptom Potential Cause Troubleshooting Step
The product oils out or does not crystallize upon cooling.Presence of Impurities: As mentioned in the FAQs, impurities can inhibit crystallization.Attempt to purify a small sample by column chromatography to isolate the pure compound and use it to seed the bulk solution.
Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for the product.Perform small-scale solvent screening to identify a solvent or solvent system where the product is soluble when hot but sparingly soluble when cold. For hydrochloride salts, consider water, ethanol, methanol, or mixtures thereof. The addition of a small amount of concentrated HCl to the recrystallization solvent can sometimes improve crystal formation.
The product remains colored after recrystallization.Adsorbed Impurities: Highly colored impurities may adhere to the crystals.Add activated charcoal to the hot solution during recrystallization, boil for a short period, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before cooling.[1]

Quantitative Data on Purification

The following table provides illustrative data on the effectiveness of recrystallization for the purification of phenylhydrazine hydrochloride derivatives. The exact values for this compound may vary depending on the specific impurities and experimental conditions.

Purification Method Starting Purity (Crude) Final Purity (Post-Recrystallization) Typical Recovery Yield Reference
Recrystallization from water with activated charcoal and HCl~85-90%>98%85-90%[1]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., deionized water or ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the crude product). Gently boil the solution for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 3-Phenoxyaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization reduction Reduction (e.g., SnCl2 or Na2SO3) diazotization->reduction crude_product Crude (3-Phenoxyphenyl)hydrazine Hydrochloride reduction->crude_product dissolution Dissolve in minimal hot solvent crude_product->dissolution charcoal Add Activated Charcoal (optional for color) dissolution->charcoal crystallization Cool to Crystallize dissolution->crystallization if no charcoal hot_filtration Hot Filtration charcoal->hot_filtration hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration drying Dry under Vacuum vacuum_filtration->drying pure_product Pure (3-Phenoxyphenyl)hydrazine Hydrochloride drying->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Crude Product Analysis low_yield Low Yield? start->low_yield colored_product Colored Product? start->colored_product oily_product Oily Product? start->oily_product check_reagents Check Reagent Stoichiometry and Reaction Conditions low_yield->check_reagents Yes optimize_workup Optimize Workup and Isolation Procedures low_yield->optimize_workup Yes charcoal_treatment Recrystallize with Activated Charcoal colored_product->charcoal_treatment Yes inert_atmosphere Use Inert Atmosphere colored_product->inert_atmosphere Yes solvent_screen Perform Recrystallization Solvent Screening oily_product->solvent_screen Yes column_chromatography Purify via Column Chromatography oily_product->column_chromatography Yes

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Scalable Synthesis and Purification of (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of (3-Phenoxyphenyl)hydrazine hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.

Experimental Protocols

A widely applicable method for the synthesis of this compound involves a two-step process starting from 3-phenoxyaniline. The initial step is a diazotization reaction, followed by a reduction of the resulting diazonium salt.

Synthesis of this compound

Step 1: Diazotization of 3-Phenoxyaniline

  • In a well-ventilated fume hood, prepare a solution of 3-phenoxyaniline in dilute hydrochloric acid in a reaction vessel equipped with a mechanical stirrer and a cooling system.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature between 0-5 °C.

  • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt and Isolation of the Hydrochloride

  • In a separate vessel, prepare a solution of sodium sulfite in water and cool it to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature below 10 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the crude product by filtration, wash with a small amount of cold water, and then a suitable organic solvent like ethanol to remove impurities.

  • Dry the product under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent, such as a mixture of ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly before being filtered hot to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the scalable synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and scale.

ParameterValueNotes
Starting Material 3-PhenoxyanilineCommercially available.
Key Reagents Sodium Nitrite, Sodium Sulfite, Hydrochloric AcidStandard laboratory-grade reagents.
Reaction Scale 100 g (of 3-Phenoxyaniline)The protocol is scalable; adjustments may be needed for larger scales.
Typical Crude Yield 75-85%Yield before purification.
Purified Yield 60-75%Yield after recrystallization.
Purity (by HPLC) >98%Purity of the final product after recrystallization.
Reaction Time 6-8 hoursTotal time for synthesis and isolation of the crude product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Phenoxyaniline diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization reduction Reduction (Na2SO3, 5-10°C) diazotization->reduction precipitation Acidification & Precipitation (Conc. HCl) reduction->precipitation crude_product Crude (3-Phenoxyphenyl)hydrazine HCl precipitation->crude_product recrystallization Recrystallization (e.g., Ethanol/Water) crude_product->recrystallization filtration Filtration & Washing recrystallization->filtration drying Drying (Vacuum) filtration->drying final_product Purified Product drying->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

Troubleshooting and FAQs

Q1: The yield of my reaction is consistently low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Diazotization: Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt.

  • Poor Quality Reagents: Use fresh, high-purity 3-phenoxyaniline and sodium nitrite. Impurities in the starting material can lead to side reactions and lower yields.

  • Improper pH: The pH of the reaction mixture is crucial. Ensure sufficient hydrochloric acid is used in the diazotization step.

Q2: My final product has a pink or brownish color. How can I obtain a white crystalline product?

A2: The formation of colored impurities is a common issue in hydrazine synthesis.

  • Side Reactions: The diazonium salt can undergo side reactions if the temperature is not well-controlled, leading to colored byproducts.

  • Purification: A thorough recrystallization is key. Using activated charcoal during this process can help adsorb colored impurities. Ensure the charcoal is completely removed by hot filtration to prevent contamination of the final product.

  • Storage: Phenylhydrazine derivatives can be sensitive to air and light. Store the final product in a well-sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and color change over time.

Q3: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.

  • Solvent Choice: The solvent system may not be optimal. Try adjusting the polarity by changing the ratio of your solvents (e.g., ethanol/water). You can also explore other solvent systems.

  • Cooling Rate: Rapid cooling can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also induce crystallization.

  • Purity of Crude Product: Highly impure crude product may be more prone to oiling out. Consider an initial purification step, such as a wash with a suitable solvent, before recrystallization.

Q4: Is the synthesis of this compound scalable?

A4: Yes, the described protocol is scalable. However, for larger scales (e.g., kilogram scale), careful consideration must be given to:

  • Heat Transfer: Diazotization is an exothermic reaction. A robust cooling system is essential to maintain the critical temperature range.

  • Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions.

  • Safety: Phenylhydrazine derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. A thorough safety review should be conducted before scaling up any chemical process.

Q5: What are the key safety precautions when working with this compound?

A5: this compound, like other hydrazine derivatives, is a hazardous chemical.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.

  • Handling: Always handle this compound in a fume hood while wearing appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.

Validation & Comparative

The Versatility of Hydrazine Derivatives in Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Hydrazine derivatives, a class of compounds characterized by a nitrogen-nitrogen single bond, are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents. Their utility stems from their reactive nature, which allows for the construction of diverse heterocyclic scaffolds and pharmacologically active molecules. This guide provides a comparative study of several key hydrazine derivatives in drug synthesis, offering insights into their synthetic applications, biological activities, and the experimental methodologies used to evaluate them. We will explore the roles of phenylhydrazine, isoniazid, iproniazid, and hydralazine, highlighting their contributions to the development of anti-inflammatory, anti-tubercular, antidepressant, and antihypertensive drugs.

Phenylhydrazine: A Gateway to Indoles and Pyrazoles

Phenylhydrazine is a cornerstone reagent in organic synthesis, most notably for its role in the Fischer indole synthesis, a powerful method for creating the indole nucleus found in many pharmaceuticals.[1] The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency and yield.[1]

Comparative Synthesis Yields in Fischer Indole Synthesis

The synthesis of indole derivatives, precursors to drugs like the anti-inflammatory agent indomethacin, is highly dependent on the nature of the substituted phenylhydrazine used. Electron-donating groups on the phenylhydrazine ring generally facilitate the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis, often leading to higher yields under milder conditions.[1] Conversely, electron-withdrawing groups can necessitate harsher reaction conditions and may result in lower yields.[1]

Phenylhydrazine DerivativeCarbonyl CompoundProductYield (%)Reference
4-MethylphenylhydrazinePropiophenone2-phenyl-3,5-dimethylindole79[3]
4-MethylsulfonylphenylhydrazinePropiophenone2-phenyl-3-methyl-5-(methylsulfonyl)indole82[3]
PhenylhydrazinePropiophenone2-phenyl-3-methylindoleNot specified[3]
4-MethoxyphenylhydrazinePropiophenone5-methoxy-2-phenyl-3-methylindole79[4]
4-ChlorophenylhydrazinePropiophenone5-chloro-2-phenyl-3-methylindoleLow conversion[4]
Phenylhydrazine in the Synthesis of Celecoxib

Phenylhydrazine derivatives are also crucial in the synthesis of pyrazole-based drugs. A prominent example is the synthesis of celecoxib, a selective COX-2 inhibitor. The process involves the condensation of a β-dicarbonyl compound with a substituted phenylhydrazine, specifically 4-sulfamoylphenylhydrazine.

Hydrazine Derivativeβ-Dicarbonyl CompoundProductYield (%)Reference
4-Sulfamoylphenylhydrazine hydrochloride4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneCelecoxib90-96[5]

Isoniazid and Its Derivatives: Cornerstones of Anti-Tubercular Therapy

Isoniazid (Isonicotinic acid hydrazide), a hydrazine derivative itself, is a first-line drug for the treatment of tuberculosis.[6] Its structure has served as a scaffold for the development of numerous derivatives with the aim of combating drug-resistant strains of Mycobacterium tuberculosis.[6]

Comparative Antitubercular Activity of Isoniazid Derivatives

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of anti-tubercular agents. The following table compares the MIC values of isoniazid and some of its derivatives against the H37Rv strain of M. tuberculosis.

CompoundMIC against M. tuberculosis H37Rv (µg/mL)Reference
Isoniazid0.1 - 0.4[2]
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide0.02 (0.14 µM)[6]
Other Isoniazid Derivatives0.27 µM (lowest)[7]

Iproniazid: A Pioneer in Antidepressant Therapy

Iproniazid, an isopropyl derivative of isoniazid, was one of the first monoamine oxidase (MAO) inhibitors used as an antidepressant.[8] It acts by irreversibly inhibiting MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin and norepinephrine, thereby increasing their levels in the brain.[8] The structure-activity relationship of hydrazine derivatives as MAO inhibitors has been a subject of extensive study.[9][10]

Comparative MAO Inhibition by Hydrazine Derivatives

The inhibitory potency of hydrazine derivatives against the two main isoforms of MAO, MAO-A and MAO-B, is typically quantified by their half-maximal inhibitory concentration (IC50) values.

CompoundTargetIC50 (µM)Reference
IproniazidMAO-A37[11]
IproniazidMAO-B42.5[11]
1-Substituted-2-phenylhydrazone derivative (Compound 2a)hMAO-A0.342[12]
1-Substituted-2-phenylhydrazone derivative (Compound 2b)hMAO-A0.028[12]
Moclobemide (Reference)hMAO-A6.061[12]

Hydralazine and Its Analogues: Vasodilators in Hypertension Management

Hydralazine is a hydrazine derivative used as a direct-acting vasodilator to treat hypertension.[13] Research into its derivatives aims to improve its pharmacological profile and reduce side effects.

Comparative Vasodilatory Effects of Hydrazine Derivatives
CompoundEndothelium-Independent RelaxationMethylene Blue AntagonismcGMP Production EnhancementHypotensive EffectReference
HydralazineYesNoNoMarked[13]
HydrazineYesYesNoNot significant[13]
PhenylhydrazineYesYesYesNot significant[13]
IsoniazidYesYesNoNot significant[13]

Experimental Protocols

Synthesis of Celecoxib using 4-Sulfamoylphenylhydrazine Hydrochloride

Objective: To synthesize celecoxib through the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine hydrochloride.

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • A mixture of 4-sulfamoylphenylhydrazine hydrochloride (10.5 g), 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (10.5 g), ethyl acetate (50 ml), and water (50 ml) is heated at 75-80°C and stirred for 5 hours.[14]

  • The reaction mixture is then cooled to 0-5°C and stirred for 1 hour.[14]

  • The separated solid is filtered, washed with water (150 ml), and dried to yield celecoxib.[14]

Fischer Indole Synthesis of Indomethacin Analogues

Objective: To synthesize 3-methyl-2-phenyl-1-substituted-indole derivatives as analogues of indomethacin.

Materials:

  • Propiophenone

  • Substituted phenylhydrazine hydrochloride (e.g., 4-methylsulfonylphenylhydrazine hydrochloride)

  • Ethanol

  • Sodium hydride

  • N,N-Dimethylformamide (DMF)

  • Appropriate benzyl or benzoyl chloride

Procedure:

  • A mixture of propiophenone and the appropriately substituted phenylhydrazine hydrochloride is refluxed in ethanol to afford the corresponding 2-phenyl-3-methylindole derivative.[3]

  • The resulting indole derivative is then reacted with an appropriate benzyl or benzoyl chloride in DMF with sodium hydride as a base to yield the target N-substituted indole.[3]

Determination of Minimum Inhibitory Concentration (MIC) for Isoniazid Derivatives

Objective: To determine the MIC of isoniazid derivatives against Mycobacterium tuberculosis H37Rv.

Materials:

  • Isoniazid derivative solutions of varying concentrations

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

Procedure:

  • Serial dilutions of the test compounds are prepared in the 96-well plates.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for a specified period (e.g., 7 days).[6]

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[15]

In Vitro Monoamine Oxidase (MAO-A) Inhibition Assay

Objective: To determine the IC50 value of a test compound for MAO-A inhibition.

Materials:

  • Rat brain mitochondria (as a source of MAO-A)

  • Test compound solutions of varying concentrations

  • Kynuramine (substrate)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Rat brain mitochondria are pre-incubated with different concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of kynuramine.

  • The reaction is stopped after a defined time, and the amount of product formed is measured spectrophotometrically or fluorometrically.[16]

  • The IC50 value is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Materials:

  • Wistar rats

  • Test compound

  • Carrageenan (1% solution in saline)

  • Plethysmometer

Procedure:

  • The test compound is administered to the rats (e.g., intraperitoneally or orally).[17]

  • After a specific time (e.g., 30 minutes), paw edema is induced by injecting carrageenan solution into the sub-plantar region of the right hind paw.[17][18]

  • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[17]

  • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

In Vivo Antihypertensive Activity in Rats

Objective: To assess the antihypertensive effect of a test compound in a hypertensive rat model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) or L-NAME-induced hypertensive rats[19][20]

  • Test compound

  • Vehicle (e.g., saline)

  • Blood pressure measurement system (e.g., tail-cuff method or invasive blood pressure recording)[20][21]

Procedure:

  • Hypertension is induced in rats if not using a genetic model. For example, by administering L-NAME in drinking water.[19]

  • The test compound or vehicle is administered to the hypertensive rats (e.g., by oral gavage).[20]

  • Systolic and diastolic blood pressure are measured at baseline and at various time points after drug administration.[20][22]

  • The reduction in blood pressure in the treated group is compared to the vehicle-treated control group to determine the antihypertensive activity.

Visualizations

experimental_workflow_celecoxib cluster_synthesis Celecoxib Synthesis start Start reagents Mix 4-Sulfamoylphenylhydrazine HCl & 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione in Ethyl Acetate/Water start->reagents heat Heat at 75-80°C for 5 hours reagents->heat cool Cool to 0-5°C for 1 hour heat->cool filter Filter and Wash cool->filter product Celecoxib filter->product

Caption: Workflow for the synthesis of Celecoxib.

fischer_indole_synthesis cluster_fischer Fischer Indole Synthesis start Start hydrazone_formation Phenylhydrazine + Ketone/Aldehyde (Acid Catalyst) start->hydrazone_formation tautomerization Tautomerization to Ene-hydrazine hydrazone_formation->tautomerization rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement cyclization Cyclization rearrangement->cyclization elimination Elimination of Ammonia cyclization->elimination product Indole Derivative elimination->product

Caption: Key steps in the Fischer Indole Synthesis.

mao_inhibition_pathway cluster_pathway Monoamine Oxidase Inhibition MA Monoamines (Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Metabolism Increased_MA Increased Monoamine Levels in Synapse MA->Increased_MA Metabolites Inactive Metabolites MAO->Metabolites Iproniazid Iproniazid (Hydrazine Derivative) Iproniazid->MAO Inhibits

Caption: Signaling pathway of Monoamine Oxidase inhibition.

anti_inflammatory_assay cluster_assay Anti-inflammatory Activity Assay Workflow start Start administer_drug Administer Test Compound to Rats start->administer_drug induce_edema Inject Carrageenan into Paw administer_drug->induce_edema measure_volume Measure Paw Volume (1-5 hours) induce_edema->measure_volume analyze Calculate % Inhibition of Edema measure_volume->analyze result Determine Anti-inflammatory Activity analyze->result

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

antihypertensive_assay cluster_hypertension_assay Antihypertensive Activity Assay Workflow start Start induce_hypertension Induce Hypertension in Rats (e.g., L-NAME) start->induce_hypertension baseline_bp Measure Baseline Blood Pressure induce_hypertension->baseline_bp administer_drug Administer Test Compound baseline_bp->administer_drug measure_bp Measure Blood Pressure (Post-dose) administer_drug->measure_bp compare Compare with Vehicle Control measure_bp->compare result Determine Antihypertensive Effect compare->result

Caption: Workflow for In Vivo Antihypertensive Assay.

References

Validating (3-Phenoxyphenyl)hydrazine hydrochloride in Kinase Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. The validation of new chemical entities for kinase inhibitory activity is a critical process that requires rigorous and comparative evaluation. This guide provides a framework for assessing the potential of a novel compound, (3-Phenoxyphenyl)hydrazine hydrochloride, as a kinase inhibitor.

While this compound is not a widely documented kinase inhibitor, its chemical structure contains a hydrazine moiety, a functional group present in a variety of recently investigated kinase inhibitors.[1][2][3][4][5] This structural feature suggests that its validation against known kinase targets is a worthwhile endeavor. This guide outlines the experimental procedures to validate such a compound and compares its hypothetical performance against well-established kinase inhibitors, Staurosporine and Dasatinib.

Comparative Performance of Kinase Inhibitors

A primary metric for evaluating a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.[6] The following table presents hypothetical IC50 data for this compound against a panel of kinases, juxtaposed with the known IC50 values of Staurosporine, a potent but non-selective inhibitor, and Dasatinib, a multi-targeted inhibitor used in cancer therapy.[7][8][9]

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
Serine/Threonine Kinases
PKA1207>10,000
PKCα950.7-
CDK2250--
AKT1180--
Tyrosine Kinases
Abl30100.5[8]
Src4560.5[9]
EGFR>10,000--
VEGFR2800--

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally. IC50 values for Staurosporine and Dasatinib are approximate and can vary based on assay conditions.

Experimental Protocols

To validate a novel kinase inhibitor, a combination of biochemical and cell-based assays is essential. Biochemical assays determine the direct interaction between the inhibitor and the purified kinase, while cell-based assays provide insights into the compound's activity in a more physiologically relevant context.[10][11][12]

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[13]

Materials:

  • Recombinant human kinase (e.g., Abl, Src)

  • Kinase-specific substrate

  • This compound, Staurosporine, Dasatinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • White, opaque 384-well plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in 100% DMSO.

  • Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO (vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Cover the plate and incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

Materials:

  • Cancer cell line (e.g., K-562 for Abl, HT-29 for Src)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and control inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls. Include a vehicle-only control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the log concentration of the inhibitor.

Visualizing Kinase Inhibition and Screening Workflows

Understanding the context of kinase inhibition within cellular signaling pathways and the general workflow for inhibitor discovery is crucial for researchers.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor (3-Phenoxyphenyl)hydrazine hydrochloride Inhibitor->RAF Inhibition

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway with a hypothetical point of inhibition.

Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (HTS) (e.g., Biochemical Assay) Start->HTS Hit_ID Hit Identification (Primary Hits) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Hit_Validation Hit Validation Dose_Response->Hit_Validation Secondary_Assays Secondary Assays (Orthogonal & Cell-Based Assays) Hit_Validation->Secondary_Assays Selectivity Selectivity Profiling (Kinase Panel Screening) Secondary_Assays->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: General experimental workflow for kinase inhibitor screening and validation.

References

Navigating Immunoassay Specificity: A Comparative Guide to (3-Phenoxyphenyl)hydrazine Hydrochloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable data. This guide provides a framework for evaluating the cross-reactivity of (3-Phenoxyphenyl)hydrazine hydrochloride in immunoassays. Due to a lack of specific published cross-reactivity data for this compound, this guide presents a comparative analysis using structurally similar molecules to illustrate the principles and methodologies for assessing immunoassay specificity.

When developing an immunoassay for a small molecule like this compound, a critical aspect of validation is determining the extent to which the antibody binds to other, structurally related compounds. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results. This guide will delve into the assessment of cross-reactivity, providing hypothetical data and detailed experimental protocols to serve as a practical resource for researchers.

Understanding Cross-Reactivity in Immunoassays

Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently used for the detection and quantification of small molecules (haptens) like this compound. In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is a measure of how effectively a structurally similar compound can compete with the target analyte for antibody binding.

High cross-reactivity with a non-target compound can lead to an overestimation of the target analyte's concentration. Conversely, low cross-reactivity is indicative of a highly specific antibody and a more reliable assay. The cross-reactivity of an immunoassay is not solely a property of the antibody but can be influenced by the specific assay format and conditions.[1]

Comparative Cross-Reactivity Analysis

In the absence of direct experimental data for this compound, we present a hypothetical comparative analysis of potential cross-reactants. The selection of these compounds is based on structural similarity to the target analyte. The data is presented as percentage cross-reactivity, which is typically calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Where the IC50 is the concentration of the analyte or cross-reactant that causes 50% inhibition of the signal in the competitive immunoassay.

Table 1: Hypothetical Cross-Reactivity of this compound and Structurally Related Compounds in a Competitive ELISA.

CompoundStructurePotential Rationale for Cross-ReactivityHypothetical IC50 (ng/mL)Hypothetical % Cross-Reactivity
This compound Target Analyte 10 100%
Phenylhydrazine hydrochlorideCore hydrazine and phenyl group structure5002%
3-PhenoxyanilineShared 3-phenoxyphenyl moiety, lacks hydrazine group>1000<1%
HydrazineCore hydrazine functional group>1000<1%
(4-Phenoxyphenyl)hydrazine hydrochlorideIsomeric variation of the phenoxy group position8012.5%
BiphenylLacks both hydrazine and ether linkage>1000<1%

Disclaimer: The data presented in this table is purely illustrative and intended to demonstrate the principles of cross-reactivity analysis. Actual experimental results may vary.

Experimental Protocols

A competitive ELISA is the standard method for determining the cross-reactivity of small molecules. Below is a detailed protocol that can be adapted for the assessment of this compound cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • (3-Phenoxyphenyl)hydrazine-protein conjugate (for coating)

  • Specific monoclonal or polyclonal antibody against (3-Phenoxyphenyl)hydrazine

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Mouse IgG-HRP)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS)

  • Assay Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the (3-Phenoxyphenyl)hydrazine-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the coating solution to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

  • In a separate dilution plate, add 50 µL of the standard or cross-reactant dilutions to respective wells.

  • Add 50 µL of the diluted primary antibody to each well.

  • Incubate for 1 hour at room temperature to allow for the competitive binding to occur.

  • Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked microtiter plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

6. Signal Development and Measurement:

  • Add 100 µL of Substrate Solution to each well.

  • Incubate in the dark for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

7. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the concentration for the target analyte and each cross-reactant.

  • Determine the IC50 value for the target analyte and each cross-reactant from their respective inhibition curves.

  • Calculate the percentage cross-reactivity for each compound using the formula provided earlier.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Competitive ELISA Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Plate Coat Plate with Analyte-Protein Conjugate Wash1 Wash Coat Plate->Wash1 Block Block Non-specific Binding Sites Wash1->Block Wash2 Wash Block->Wash2 Pre-incubation Pre-incubate Antibody with Sample/Standard/Cross-reactant Add to Plate Add Mixture to Coated Plate Pre-incubation->Add to Plate Incubate Incubate Add to Plate->Incubate Wash3 Wash Incubate->Wash3 Add Secondary Ab Add Enzyme-conjugated Secondary Antibody Incubate2 Incubate Add Secondary Ab->Incubate2 Wash4 Wash Incubate2->Wash4 Add Substrate Add Substrate Wash4->Add Substrate Incubate3 Incubate (Color Dev.) Add Substrate->Incubate3 Stop Reaction Add Stop Solution Incubate3->Stop Reaction Read Plate Read Absorbance Stop Reaction->Read Plate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cross-Reactivity Logic cluster_high_analyte High Target Analyte Concentration cluster_high_crossreactant High Cross-Reactant Concentration cluster_low_analyte Low Target Analyte Concentration Analyte1 Target Analyte Antibody1 Antibody Analyte1->Antibody1 Binds Signal1 Low Signal Antibody1->Signal1 Labeled_Analyte1 Labeled Analyte Labeled_Analyte1->Antibody1 Binding Blocked CrossReactant Cross-Reactant Antibody2 Antibody CrossReactant->Antibody2 Binds Signal2 Low Signal (False Positive) Antibody2->Signal2 Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Antibody2 Binding Blocked Labeled_Analyte3 Labeled Analyte Antibody3 Antibody Labeled_Analyte3->Antibody3 Binds Signal3 High Signal Antibody3->Signal3

Caption: Logic of signal generation in a competitive immunoassay.

Conclusion

References

Efficacy of Phenoxyphenylhydrazine Isomers in Indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indole scaffolds is a cornerstone of medicinal chemistry and drug development, with the Fischer indole synthesis remaining a prominent and versatile method. The choice of substituted phenylhydrazine is critical to the success of this reaction, directly impacting reaction efficiency, yield, and regioselectivity. This guide provides a comparative analysis of the efficacy of phenoxyphenylhydrazine isomers (ortho, meta, and para) in the Fischer indole synthesis, supported by established chemical principles and experimental observations for analogous substituted systems.

Data Presentation: Comparative Efficacy of Phenoxyphenylhydrazine Isomers

The following table summarizes the expected performance of phenoxyphenylhydrazine isomers in the Fischer indole synthesis with a common ketone, such as cyclohexanone. The yields and regioselectivity are based on established principles of electronic and steric effects in this reaction, where electron-donating groups generally enhance reactivity. The phenoxy group is considered an electron-donating group through resonance.

IsomerExpected YieldMajor Product(s)Key Considerations
p-phenoxyphenylhydrazine High8-Phenoxy-1,2,3,4-tetrahydrocarbazoleThe para position of the electron-donating phenoxy group strongly activates the ortho position for the[1][1]-sigmatropic rearrangement, leading to a high yield of the single constitutional isomer.
o-phenoxyphenylhydrazine Moderate to High6-Phenoxy-1,2,3,4-tetrahydrocarbazoleThe ortho phenoxy group can exert a steric hindrance effect, potentially lowering the yield compared to the para isomer. However, its electron-donating nature still promotes the reaction.
m-phenoxyphenylhydrazine Moderate5-Phenoxy- and 7-Phenoxy-1,2,3,4-tetrahydrocarbazoleCyclization can occur at either of the two available ortho positions relative to the hydrazine moiety, leading to a mixture of constitutional isomers. The 7-phenoxy isomer is often the major product due to the directing effect of the electron-donating phenoxy group. The overall yield may be lower due to the formation of multiple products and potential for side reactions.

Experimental Protocols

A general experimental protocol for the Fischer indole synthesis is provided below. This can be adapted for each phenoxyphenylhydrazine isomer.

Materials:

  • Substituted phenoxyphenylhydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid like sulfuric acid or p-toluenesulfonic acid)

  • Solvent (e.g., glacial acetic acid, ethanol, or a higher boiling point solvent like toluene or xylene)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (in situ): To a solution of the respective phenoxyphenylhydrazine hydrochloride in a suitable solvent, add cyclohexanone. Stir the mixture at room temperature for 30-60 minutes.

  • Indolization: Add the acid catalyst to the reaction mixture. The choice of catalyst and reaction temperature will depend on the reactivity of the specific isomer. For the more reactive para and ortho isomers, milder conditions may be sufficient, while the meta isomer might require stronger acids or higher temperatures. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired indole derivative(s). For the reaction with the meta isomer, careful chromatography is necessary to separate the constitutional isomers.

Mandatory Visualizations

Fischer Indole Synthesis: Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, including the formation of a hydrazone, a key[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Phenylhydrazine->Hydrazone + Ketone - H2O Ketone Ketone Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Imine Imine Enehydrazine->Imine [3,3]-Sigmatropic Rearrangement Cyclized_Intermediate Cyclized_Intermediate Imine->Cyclized_Intermediate Cyclization Indole Indole Cyclized_Intermediate->Indole Aromatization - NH3 Experimental_Workflow cluster_isomers Isomer Preparation o-Isomer o-Isomer Reaction_Setup Parallel Reaction Setup (Identical Conditions) o-Isomer->Reaction_Setup m-Isomer m-Isomer m-Isomer->Reaction_Setup p-Isomer p-Isomer p-Isomer->Reaction_Setup Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Setup->Monitoring Workup Standardized Work-up & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) & Yield Calculation Purification->Analysis Efficacy_Factors cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes Isomer_Structure Isomer Structure (ortho, meta, para) Electronic_Effects Electronic Effects (Resonance of -OPh) Isomer_Structure->Electronic_Effects Steric_Hindrance Steric Hindrance (ortho-substituent) Isomer_Structure->Steric_Hindrance Regioselectivity Regioselectivity Isomer_Structure->Regioselectivity Reaction_Rate Reaction Rate Electronic_Effects->Reaction_Rate Product_Yield Product Yield Electronic_Effects->Product_Yield Steric_Hindrance->Reaction_Rate Steric_Hindrance->Product_Yield

References

A Comparative Guide to Validated Analytical Methods for Quantifying (3-Phenoxyphenyl)hydrazine Hydrochloride and Related Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical challenges in quantifying hydrazine and its derivatives are their low molecular weight, high polarity, and often, the lack of a strong chromophore for UV-Vis detection. To overcome these challenges, derivatization is a frequently employed strategy, enhancing detectability and improving chromatographic retention. This guide will focus on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of various analytical methods applicable to hydrazine and its derivatives. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

Analytical MethodTechniqueDerivatization ReagentLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Average Recovery (%)
HPLC-UV Reverse Phase HPLC4-Nitrobenzaldehyde-0.008 µg/mL[1][2]0.02 µg/mL[1][2]-
HPLC-UV Reverse Phase HPLCSalicylaldehyde1.03 - 9.4 ppm1.03 ppm[3]3.1 ppm[3]-
HPLC-UV Reverse Phase HPLCBenzaldehyde-0.002 µg/g[4]--
GC-MS Headspace GC-MSAcetone (in-situ)0.1 - 10 ppm[5][6]-0.1 ppm[5][6]79 - 117%[5][6]
GC-MS GC-MSPentafluorobenzaldehyde8 - 170 ng/mL-26 - 53 ng/g[7]70 - 110%[7]
UV-Vis SpectrophotometryPhosphomolybdic Acid---95%[8]

Experimental Protocols

High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV)

This method is suitable for the quantification of phenylhydrazine and its derivatives by converting the analyte into a more detectable product.

Principle: The hydrazine compound is reacted with an aldehyde (e.g., 4-nitrobenzaldehyde) to form a stable hydrazone derivative. This derivative typically has a strong chromophore, allowing for sensitive UV detection at a wavelength where interference from the drug substance matrix is minimal.[1][2] The derivatized sample is then analyzed by reverse-phase HPLC.

Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis s1 Accurately weigh sample s2 Dissolve in a suitable diluent s1->s2 d1 Add derivatizing agent (e.g., 4-Nitrobenzaldehyde) s2->d1 d2 Incubate under optimized conditions (time, temperature) d1->d2 a1 Inject derivatized sample into HPLC d2->a1 a2 Separation on a C18 column a1->a2 a3 UV Detection (e.g., 416 nm) a2->a3 a4 Quantification based on peak area a3->a4

Figure 1: HPLC with pre-column derivatization workflow.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., phenylhydrazine hydrochloride) in a suitable diluent.

    • Accurately weigh the sample containing the analyte and dissolve it in the same diluent to a known concentration.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add the derivatizing reagent solution (e.g., 4-nitrobenzaldehyde in a suitable solvent).

    • The reaction conditions (e.g., temperature and time) should be optimized to ensure complete derivatization.

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection Wavelength: A wavelength where the derivative has maximum absorbance and minimal interference (e.g., 416 nm for the 4-nitrobenzaldehyde derivative).[1]

    • Column Temperature: 30 °C.[9]

    • Injection Volume: 10 µL.[9]

Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly sensitive and selective, making it ideal for the determination of trace levels of volatile or semi-volatile impurities like hydrazine in drug substances.

Principle: The sample is dissolved in a suitable solvent containing a derivatizing agent (e.g., acetone) in a sealed headspace vial. Upon heating, the volatile derivative partitions into the headspace gas, which is then injected into the GC-MS system for separation and detection.[5][6]

Experimental Workflow:

cluster_prep Sample Preparation cluster_hs Headspace Incubation cluster_analysis GC-MS Analysis s1 Weigh sample into headspace vial s2 Add derivatizing solvent (e.g., Acetone) s1->s2 s3 Seal vial s2->s3 h1 Incubate vial at elevated temperature s3->h1 h2 Volatile derivative partitions into headspace h1->h2 a1 Inject headspace gas into GC-MS h2->a1 a2 Separation on a suitable capillary column a1->a2 a3 Mass Spectrometric Detection a2->a3 a4 Quantification using selected ion monitoring (SIM) a3->a4

Figure 2: Headspace GC-MS with in-situ derivatization workflow.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of hydrazine in a suitable solvent.

    • Accurately weigh the drug substance into a headspace vial.

    • Add a known volume of the derivatizing agent (e.g., acetone) to the vial.

  • Headspace Conditions:

    • Incubation Temperature: Optimized to ensure efficient volatilization of the derivative.

    • Incubation Time: Sufficient time to allow for equilibrium to be reached between the sample and the headspace.

  • GC-MS Conditions (Representative):

    • GC Column: A mid-polarity capillary column (e.g., DB-624).

    • Carrier Gas: Helium.

    • Injector: Split mode.

    • Oven Temperature Program: A temperature gradient to ensure good separation of the analyte from other volatile components.

    • MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The monitored ions would be specific to the derivatized analyte (e.g., acetone azine).[6]

UV-Visible Spectrophotometry

This colorimetric method offers a simpler and more accessible alternative to chromatographic techniques, though it may be less specific.

Principle: The hydrazine compound reacts with a chromogenic reagent, such as phosphomolybdic acid, to form a colored complex. The intensity of the color, which is proportional to the concentration of the analyte, is measured using a spectrophotometer at a specific wavelength.[8]

Experimental Workflow:

cluster_prep Sample Preparation cluster_react Colorimetric Reaction cluster_measure Spectrophotometric Measurement s1 Accurately weigh sample s2 Dissolve in a suitable solvent s1->s2 r1 Add chromogenic reagent (e.g., Phosphomolybdic acid) s2->r1 r2 Allow color to develop r1->r2 m1 Measure absorbance at a specific wavelength (e.g., 730 nm) r2->m1 m2 Quantify using a calibration curve m1->m2

Figure 3: UV-Visible spectrophotometry workflow.

Methodology:

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of the analyte in a suitable solvent (e.g., 0.1 M HCl).[8]

    • Prepare a sample solution by dissolving a known amount of the drug substance in the same solvent.

  • Color Development:

    • To each standard and sample solution, add the chromogenic reagent (e.g., phosphomolybdic acid solution).[8]

    • Allow the reaction to proceed for a specified time to ensure complete color development.

  • Measurement:

    • Measure the absorbance of the standards and samples at the wavelength of maximum absorbance of the colored complex (e.g., 730 nm) against a reagent blank.[8]

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Conclusion

The choice of an analytical method for the quantification of (3-Phenoxyphenyl)hydrazine hydrochloride will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the available instrumentation.

  • HPLC-UV with pre-column derivatization offers a robust and widely available method suitable for quality control environments.

  • Headspace GC-MS with in-situ derivatization provides the highest sensitivity and selectivity, making it the method of choice for trace-level genotoxic impurity analysis.[5][6]

  • UV-Visible spectrophotometry is a simple and cost-effective screening tool, but it may lack the specificity of chromatographic methods and is more susceptible to matrix interference.

For the development of a validated method for this compound, it is recommended to start with the HPLC-UV approach, as it is highly adaptable. The derivatization and chromatographic conditions would need to be specifically optimized and validated according to ICH guidelines to ensure the method is accurate, precise, specific, and robust for its intended purpose.

References

Navigating Catalyst Selection for Fischer Indole Synthesis of (3-Phenoxyphenyl)hydrazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex indole structures, the choice of catalyst in the Fischer indole synthesis is a critical determinant of reaction efficiency and yield. This guide provides a head-to-head comparison of commonly employed catalysts for the synthesis of indoles from (3-Phenoxyphenyl)hydrazine hydrochloride, offering a valuable resource for optimizing this key transformation.

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry, facilitates the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions. The reaction proceeds via the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement to furnish the final indole product. The nature of the acid catalyst significantly influences the reaction rate, yield, and in some cases, the regioselectivity of the cyclization.

While a broad spectrum of Brønsted and Lewis acids have been successfully utilized in the Fischer indole synthesis, a direct comparative study for the cyclization of this compound has been lacking. This guide aims to bridge that gap by collating available data and providing a framework for rational catalyst selection.

Performance Comparison of Catalysts

To facilitate a direct comparison, the following table summarizes the performance of various catalysts in the Fischer indole synthesis of this compound with a model ketone (e.g., acetone). It is important to note that reaction conditions such as temperature, solvent, and reaction time are crucial variables and should be considered in conjunction with the catalyst's efficacy.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic AcidSolventAcetic AcidReflux4[Data Not Available]
Polyphosphoric Acid (PPA)Excess-100-1201[Data Not Available]
Zinc Chloride (ZnCl₂)20TolueneReflux8[Data Not Available]
p-Toluenesulfonic Acid (p-TsOH)10EthanolReflux6[Data Not Available]
Boron Trifluoride Etherate (BF₃·OEt₂)25DichloromethaneRoom Temp12[Data Not Available]

Experimental Protocols

Detailed experimental procedures are essential for reproducibility and optimization. Below are generalized protocols for the Fischer indole synthesis using three common catalysts.

Protocol 1: Acetic Acid as Catalyst and Solvent
  • To a round-bottom flask, add this compound (1.0 eq) and the desired ketone (1.2 eq).

  • Add glacial acetic acid to the flask to act as both the solvent and the catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Polyphosphoric Acid (PPA) as Catalyst
  • In a round-bottom flask, thoroughly mix this compound (1.0 eq) and the desired ketone (1.2 eq).

  • Add polyphosphoric acid (PPA) in excess to the mixture with vigorous stirring.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully add ice-water to decompose the PPA.

  • Neutralize the acidic solution with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Zinc Chloride (ZnCl₂) as a Lewis Acid Catalyst
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (20 mol%).

  • Add a suitable anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 eq) and the desired ketone (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps in the Fischer indole synthesis.

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants (3-Phenoxyphenyl)hydrazine HCl + Ketone/Aldehyde ReactionVessel Reaction Vessel + Catalyst + Solvent + Heat (optional) Reactants->ReactionVessel Addition Quenching Quenching ReactionVessel->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Indole Product Purification->Product

Caption: General experimental workflow for the Fischer indole synthesis.

Fischer_Indole_Mechanism Hydrazine (3-Phenoxyphenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Hydrazine->Hydrazone Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Acid-catalyzed tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Loss of NH₃ Indole Indole Product Cyclization->Indole

Caption: Simplified signaling pathway of the Fischer indole synthesis mechanism.

Conclusion

The selection of an appropriate catalyst is paramount for the successful Fischer indole synthesis of indoles derived from this compound. While Brønsted acids like acetic acid and polyphosphoric acid offer straightforward reaction conditions, Lewis acids such as zinc chloride can provide milder alternatives. The provided protocols and diagrams serve as a foundational guide for researchers to systematically explore and optimize the synthesis of these valuable heterocyclic compounds. Further experimental investigation is necessary to populate the comparative data table and elucidate the optimal catalytic system for this specific transformation.

References

A Comparative Analysis of the Biological Activities of Indole Derivatives Synthesized from Diverse Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The synthesis of these compounds, often achieved through Fischer indole synthesis or related methods involving various hydrazine precursors, allows for extensive chemical diversity. This guide provides a comparative overview of the biological activities of indole derivatives, with a focus on how the choice of hydrazine starting material influences their therapeutic potential. The information is supported by quantitative data from peer-reviewed studies, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of various indole-hydrazine derivatives against different targets. The data is organized by activity type to facilitate comparison.

Table 1: Anticancer Activity of Indole-Hydrazone Derivatives
Compound IDHydrazine PrecursorCancer Cell LineIC50 (µM)Reference
5f 4-Chlorophenylsulfonyl hydrazideMDA-MB-4688.2[1]
MCF-713.2[1]
5k Biphenylsulfonyl hydrazideMCF-717.3[1]
HD05 PhenoxyacetylhydrazineNCI 56-cell line panelBroad activity[2][3]
Compound 5 Hydrazine hydrateMCF-72.73
Compound 8 4-Amino-5-(1H-indol-2-yl)-1,2,4-triazole-3-thioneMCF-74.38[4]
Compound 12 2,4-Dinitrophenyl hydrazineMCF-77.03[4]
Indole Anisic Acid Hydrazides Anisic acid hydrazideMRSA6.25 - 100 (mg/ml)[5]
2f Substituted phenylhydrazineMCF-761% inhibition at 100µg/ml[6]
2j Substituted phenylhydrazineMCF-768% inhibition at 100µg/ml[6][7]
4e Substituted benzyl hydrazineMCF-7, A549, HCT~2[8]
24f Not SpecifiedHCT1168.1[9]
SW4807.9[9]
Table 2: Antimicrobial Activity of Indole-Hydrazone Derivatives
Compound IDHydrazine PrecursorMicroorganismMIC (µg/mL)Reference
21 Hydrazide-hydrazoneS. aureus DNA gyrase19.32 (IC50, µM)[10]
19 Hydrazide-hydrazoneE. coli12.5[10]
S. aureus6.25[10]
K. pneumoniae (MDR)12.5[10]
MRSA13.125[10]
2c Indole-thiadiazoleB. subtilis3.125[11]
3c Indole-triazoleB. subtilis3.125[11]
3d Indole-triazoleMRSAMore effective than ciprofloxacin[11]
Indole-3-aldehyde derivatives Various hydrazine derivativesGram-positive bacteriaActive[12][13]
Indole nicotinic acid hydrazides Nicotinic acid hydrazideVariousNo significant activity[5]
Table 3: Enzyme Inhibitory Activity of Indole-Hydrazone Derivatives
Compound IDHydrazine PrecursorEnzymeIC50 (µM)Reference
Thiophene-based hydrazone Thiophene-containing hydrazineAcetylcholinesterase1.95[14]
α-Amylase0.99[14]
Aminodichlorophenyl derivative Aminodichlorophenyl-containing hydrazineTyrosinase0.96[14]
Indole hydrazone derivatives Substituted phenyl hydrazinesCOX-1Variable[15]
Compound 5 Hydrazine hydrateCDK20.156
AKT-10.602[4]
EGFR0.058[4]
Indole-hydrazone derivatives Not specifiedCOX-1 and COX-2High docking scores[6]

Key Signaling Pathways and Mechanisms of Action

The biological effects of these indole derivatives can be attributed to their interaction with specific cellular signaling pathways.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

Many anticancer indole-hydrazones function by inhibiting receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR.[4][10][13][14][15][16][17] This inhibition disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR2_EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K Indole_Hydrazone Indole-Hydrazone Derivatives Indole_Hydrazone->VEGFR2 Inhibition Indole_Hydrazone->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Activation AKT AKT PI3K->AKT AKT->Proliferation Activation

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by indole-hydrazone derivatives.

Anti-inflammatory Activity: COX Enzyme Inhibition

Certain indole derivatives exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[1][18] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection) COX1->Prostaglandins_GI Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Indole_Hydrazone Indole-Hydrazone Derivatives Indole_Hydrazone->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by indole-hydrazone derivatives.

Antimicrobial Activity: DNA Gyrase Inhibition

The antimicrobial action of some indole-hydrazones is linked to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[19] This mechanism is also utilized by fluoroquinolone antibiotics.

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalysis Bacterial_Cell_Death Bacterial Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Substrate DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Indole_Hydrazone Indole-Hydrazone Derivatives Indole_Hydrazone->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by indole-hydrazone derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of indole-hydrazone derivatives, based on protocols described in the cited literature.

General Synthesis of Indole-3-carboxaldehyde Hydrazones[12][13]
  • Starting Materials: Indole-3-carboxaldehyde derivative, appropriate hydrazine derivative (e.g., phenylhydrazine, substituted phenylhydrazine, acid hydrazide), absolute ethanol, glacial acetic acid.

  • Procedure:

    • An equimolecular mixture of the indole-3-carboxaldehyde derivative (0.01 mol) and the respective hydrazine derivative (0.01 mol) is refluxed in absolute ethanol (20 ml).

    • A few drops of glacial acetic acid are added to the mixture as a catalyst.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The resulting precipitate is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure indole-hydrazone derivative.

    • The structure of the synthesized compound is confirmed by spectroscopic methods (IR, 1H-NMR, Mass Spectrometry) and elemental analysis.

In Vitro Anticancer Activity Assay (MTT Assay)[1][8]
  • Cell Lines and Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549, HCT116) are maintained in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and allowed to attach overnight.

    • The cells are then treated with various concentrations of the synthesized indole-hydrazone derivatives for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

    • After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 0.5 mg/mL) is added to each well and incubated for another 4 hours.

    • The MTT solution is then removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[5][11]
  • Microorganisms and Media: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Procedure:

    • The synthesized indole-hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Serial two-fold dilutions of the compounds are prepared in the broth medium in 96-well microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Positive controls (standard antibiotics like ciprofloxacin and ampicillin) and negative controls (vehicle) are included in the assay.

Experimental Workflow for Synthesis and Screening

workflow start Select Indole & Hydrazine Precursors synthesis Synthesis of Indole-Hydrazone Library start->synthesis purification Purification & Characterization (TLC, Recrystallization, Spectroscopy) synthesis->purification stock_prep Prepare Stock Solutions purification->stock_prep bio_assays Biological Assays stock_prep->bio_assays anticancer Anticancer Screening (MTT Assay) bio_assays->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) bio_assays->antimicrobial enzyme Enzyme Inhibition Assays (e.g., COX, Kinase) bio_assays->enzyme data_analysis Data Analysis (IC50 / MIC Determination) anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological screening of indole-hydrazone derivatives.

This guide provides a foundational understanding of the comparative biological activities of indole derivatives synthesized from different hydrazines. The presented data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the rational design of novel and potent therapeutic agents.

References

Safety Operating Guide

Proper Disposal of (3-Phenoxyphenyl)hydrazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: (3-Phenoxyphenyl)hydrazine hydrochloride is a hazardous chemical that is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and may cause cancer.[1] Due to its hazardous nature, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Primary and Recommended Disposal Procedure

The safest and most compliant method for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a certified environmental management service. Laboratories should adhere to their institution's specific hazardous waste disposal protocols.

Step-by-Step Guide for Waste Collection:
  • Containerization:

    • Place solid this compound waste in a clearly labeled, dedicated hazardous waste container.[2]

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

    • For liquid waste containing this compound, use a designated, leak-proof container, also clearly labeled.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first particle of waste is added.

    • The label must include the full chemical name: "this compound". Avoid abbreviations.

    • Indicate the specific hazards: "Toxic," "Carcinogen," and "Environmental Hazard."

    • Include the contact information of the generating researcher or lab.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent the spread of any potential leaks.

  • Arranging for Pickup:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) office or the contracted hazardous waste disposal company.

Chemical Neutralization (Pre-treatment Option - Expert Consultation Required)

Warning: Chemical neutralization of hydrazine compounds can be hazardous. The reaction of substituted hydrazines, such as this compound, with oxidizing agents like sodium hypochlorite (bleach) can be complex and may produce byproducts that are as hazardous or even more so than the original compound, including carcinogenic N-nitroso compounds. This procedure should only be considered after a thorough risk assessment and with the approval of your institution's EHS department.

The following is a generalized protocol for the oxidation of hydrazine compounds. It is provided for informational purposes and is not a substitute for a validated, substance-specific standard operating procedure.

Experimental Protocol: Chemical Oxidation
  • Dilution:

    • In a chemical fume hood, slowly and carefully dilute the hydrazine-containing waste with a large volume of water to a concentration of less than 5%.

  • Neutralization:

    • While stirring, slowly add a dilute solution of sodium hypochlorite (household bleach, typically 5% NaOCl) or calcium hypochlorite (<5% w/w) to the diluted hydrazine waste. An excess of the hypochlorite solution is generally used to ensure complete oxidation. The reaction can be exothermic, so slow addition and cooling may be necessary.

  • Testing for Completion:

    • After the addition is complete and the reaction has subsided, test the solution for the presence of residual hydrazine using an appropriate analytical method.

  • Final Disposal:

    • Even after treatment, the resulting solution may still be considered hazardous waste. It should be collected and disposed of through your institution's hazardous waste program. Do not pour the treated solution down the drain unless explicitly permitted by local regulations and your EHS office.

Summary of Disposal and Safety Data

ParameterGuidelineSource
Primary Disposal Method Collection by a licensed hazardous waste disposal facility.[3]
Waste Container Dedicated, compatible, and securely sealed container.[2]
Waste Labeling "Hazardous Waste", full chemical name, hazard pictograms (Toxic, Carcinogen, Environmental Hazard).
PPE Nitrile gloves, safety goggles, lab coat.
Handling Location Chemical fume hood.
Chemical Pre-treatment Oxidation with dilute sodium or calcium hypochlorite (Expert consultation required).
Spill Cleanup For small spills, absorb with inert material and place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact EHS.[2]

Disposal Decision Workflow

start Start: (3-Phenoxyphenyl)hydrazine hydrochloride Waste is_collection_available Is institutional hazardous waste collection available? start->is_collection_available prepare_for_collection Prepare waste for collection: 1. Use a labeled, sealed container. 2. Store in a designated area. 3. Request pickup from EHS. is_collection_available->prepare_for_collection Yes consult_ehs Consult Environmental Health & Safety (EHS) for alternative disposal options. is_collection_available->consult_ehs No end_disposal Waste properly disposed prepare_for_collection->end_disposal is_neutralization_approved Is chemical neutralization approved by EHS for this specific waste stream? consult_ehs->is_neutralization_approved is_neutralization_approved->prepare_for_collection No perform_neutralization Perform chemical neutralization (oxidation with hypochlorite) under strict safety protocols. is_neutralization_approved->perform_neutralization Yes collect_treated_waste Collect treated waste as hazardous and prepare for collection. perform_neutralization->collect_treated_waste collect_treated_waste->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (3-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (3-Phenoxyphenyl)hydrazine hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this chemical, minimizing exposure and risk.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryMinimum RequirementSpecifications
Hand Protection Double-gloving with chemical-resistant glovesInner: Nitrile glove. Outer: Neoprene or other compatible chemical-resistant glove.[4]
Eye Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a splash hazard.[4]
Body Protection Flame-resistant lab coatA fully fastened lab coat is required. Consider a disposable Tyvek suit for added protection during large-scale operations or when handling highly concentrated solutions.
Respiratory Protection NIOSH-approved respiratorA full-facepiece respirator with appropriate cartridges for organic vapors and particulates is recommended, especially when handling the powder outside of a certified chemical fume hood.[2]

Safe Handling and Operational Plan

All handling of this compound, particularly the solid powder, must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[5]

Preparation and Weighing
  • Designate a Work Area: Cordon off a specific area within the chemical fume hood for handling this compound.[6]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, etc.) and waste disposal bags are inside the fume hood.

  • Tare Container: Tare a labeled, sealable container on the analytical balance.

  • Weighing Procedure:

    • Transfer the desired amount of this compound to the tared container inside the fume hood.

    • Use anti-static tools to prevent dispersal of the powder.[7]

    • Close the container securely before removing it from the fume hood to transport to the balance for weighing.

    • If adjustments to the weight are needed, return the container to the fume hood.[7]

  • Dissolving the Compound: If preparing a solution, add the solvent to the container with the powder inside the fume hood. Ensure gentle mixing to avoid aerosol generation.

Experimental Use
  • Always conduct reactions and manipulations within the chemical fume hood.

  • Keep all containers with this compound sealed when not in use.

  • Avoid contact with skin and eyes. If contact occurs, follow the first aid procedures outlined below.

Emergency Procedures

Table 2: Emergency Response Protocol

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and contact the emergency response team.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[8]

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container. Keep halogenated waste separate from non-halogenated waste.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone) in the fume hood. Collect the rinse as hazardous waste.

  • PPE Disposal: Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour any waste containing this chemical down the drain.[10]

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for hydrazine can be used as a conservative reference.

Table 3: Occupational Exposure Limits for Hydrazine

OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA 1 ppm[2]
NIOSH 0.03 ppm (2-hour ceiling)[3]
ACGIH 0.01 ppm[2]
  • ppm: parts per million

Experimental Workflow and Safety Logic

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Disposal cluster_emergency Emergency Protocol start Start: Obtain this compound ppe Don Appropriate PPE start->ppe setup Set up Designated Work Area in Fume Hood ppe->setup weigh Weigh Powder Using Tare Method setup->weigh experiment Conduct Experiment in Fume Hood weigh->experiment waste_collection Collect Waste in Labeled Halogenated Waste Container experiment->waste_collection spill Spill Occurs experiment->spill Potential Hazard exposure Personnel Exposure experiment->exposure Potential Hazard decontaminate Decontaminate Glassware and Surfaces waste_collection->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe waste_pickup Arrange for EHS Waste Pickup dispose_ppe->waste_pickup end End of Procedure waste_pickup->end spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid medical_attention Seek Immediate Medical Attention first_aid->medical_attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.